Literature review on 1-(3-Methoxyphenyl)propan-1-amine derivatives
An in-depth technical analysis of 1-(3-Methoxyphenyl)propan-1-amine and its derivatives reveals a highly privileged chemical space. Far from being a mere synthetic intermediate, this chiral primary amine acts as a founda...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis of 1-(3-Methoxyphenyl)propan-1-amine and its derivatives reveals a highly privileged chemical space. Far from being a mere synthetic intermediate, this chiral primary amine acts as a foundational building block for advanced target-directed therapeutics, most notably in the development of selective serine protease inhibitors and monoamine transporter modulators.
This guide provides a comprehensive breakdown of the structural ontology, pharmacological applications, and validated synthetic workflows surrounding 1-(3-Methoxyphenyl)propan-1-amine derivatives.
Chemical Ontology & Structural Significance
1-(3-Methoxyphenyl)propan-1-amine (Molecular Formula: C10H15NO) is a primary amine characterized by a benzylic chiral center (C1). The specific enantiomers—(1S)- and (1R)-—exhibit drastically different spatial trajectories when interacting with target proteins.
The structural topology of this scaffold offers three distinct pharmacophoric advantages:
The Chiral Center (C1): Dictates the three-dimensional orientation of the molecule within tight enzymatic binding pockets.
The Propyl Chain (Ethyl substitution at C1): Provides optimal steric bulk to occupy hydrophobic sub-pockets without inducing the severe steric clashes associated with larger aliphatic or branched chains[1].
The Meta-Methoxy Substitution: Acts as a dual-purpose moiety. It serves as a hydrogen bond acceptor while simultaneously modulating the electron density of the phenyl ring, optimizing
π−π
stacking or cation-
π
interactions with target residues[2].
Pharmacological Applications & Target Pathways
Kallikrein-Related Peptidase 6 (KLK6) Inhibition
KLK6 is a secreted serine protease heavily implicated in extracellular matrix (ECM) degradation, promoting cancer cell invasion (e.g., in colorectal and pancreatic cancers) and driving neurodegenerative pathologies[3][4].
In a landmark study by De Vita et al. (2020) originating from the European Lead Factory program, the (1S)-1-(3-methoxyphenyl)propylamine moiety was integrated into a novel series of N-(4-benzamidino)-oxazolidinones[2][3]. Structure-guided design revealed that the 3-methoxyphenyl group perfectly fills the S1'/S2' pockets of KLK6—lined by residues Leu40, Leu41, and Phe151—locking the enzyme in an inactive state[1]. This precise fit yielded inhibitors with single-digit nanomolar potency and >25-fold selectivity over closely related off-target proteases like trypsin[2].
Monoamine Transporter & Receptor Modulation
Beyond proteases, the unsubstituted core—1-phenylpropan-1-amine —is the fundamental scaffold for selective serotonin reuptake inhibitors (SSRIs) such as Dapoxetine ((1S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine)[5][6]. Furthermore, derivatives of this core are utilized in the synthesis of neurokinin-3 (NK3) receptor antagonists like Pavinetant, which has been trialed for schizophrenia[7].
The following table summarizes the SAR data for N-(4-Benzamidino)-Oxazolidinone derivatives against KLK6, demonstrating the critical nature of the 1-(3-methoxyphenyl)propan-1-amine moiety[2][3].
Compound ID
Amine R-Group (S1'/S2' Binder)
KLK6 IC
50
(nM)
Trypsin IC
50
(nM)
Selectivity Fold
Cellular Efficacy (HCT116 Invasion)
Hit 9
Unsubstituted Benzyl
45.0
> 1000
> 22x
Weak reduction
Cmpd 32
(1S)-1-(3-Methoxyphenyl)propyl
< 10.0
> 250
> 25x
Potent reduction
Cmpd 34
(1S)-1-(3-Fluorophenyl)propyl
< 10.0
> 1000
> 100x
Moderate reduction
Diastereomer 11
(1R)-1-(3-Methoxyphenyl)propyl
> 500.0
N/A
Loss of Activity
Inactive
Data indicates that the (1S) stereocenter is an absolute requirement for KLK6 potency, while the meta-methoxy group drives cellular efficacy and solubility[1][2].
Protocol A: Asymmetric Synthesis of (1S)-1-(3-Methoxyphenyl)propan-1-amine
Causality: Traditional racemic synthesis followed by chiral resolution wastes 50% of the material. To ensure high atom economy, an asymmetric reductive amination utilizing Ellman’s auxiliary ((R)-tert-butanesulfinamide) is employed[1].
Condensation: React 1-(3-methoxyphenyl)propan-1-one (1.0 eq) with (R)-tert-butanesulfinamide (1.1 eq) in the presence of Ti(OEt)
4
(2.0 eq) in anhydrous THF at 70°C for 12 hours.
Validation: Monitor via LC-MS for the complete disappearance of the ketone and formation of the sulfinyl imine intermediate.
Asymmetric Reduction: Cool the reaction mixture to -48°C and slowly add NaBH
4
(3.0 eq).
Causality: The ultra-low temperature maximizes stereofacial discrimination directed by the bulky tert-butyl group, ensuring a diastereomeric excess (de) of >95%.
Auxiliary Cleavage: Treat the isolated sulfinamide with 4M HCl in dioxane/MeOH (1:1) for 2 hours at room temperature to cleave the chiral auxiliary.
Isolation & QC: Basify the aqueous layer with 1M NaOH, extract with EtOAc, and purify via flash chromatography.
Validation: Confirm enantiomeric purity (>99% ee) using chiral HPLC (Chiralpak AD-H column) and structural identity via
1
H-NMR and HRMS.
Protocol B: High-Throughput Fluorogenic Assay for KLK6 Inhibition
Causality: To accurately determine the IC
50
of the synthesized derivatives, a kinetic fluorescence assay is required. Pre-incubation is critical to account for the slow-binding kinetics typical of competitive serine protease inhibitors[3].
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20, 0.1% BSA). Causality: BSA and Tween-20 prevent non-specific enzyme adsorption to the microplate walls.
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the inhibitor (e.g., Compound 32) in DMSO.
Pre-incubation: Add 0.5 nM recombinant human KLK6 to the inhibitor dilutions in a black 384-well microplate. Incubate for 30 minutes at 37°C to allow equilibrium binding.
Reaction Initiation: Add the fluorogenic substrate Boc-VPR-AMC to a final concentration of 100 µM.
Kinetic Readout: Measure fluorescence continuously for 30 minutes (Excitation: 380 nm, Emission: 460 nm) using a microplate reader.
Data Analysis & Validation: Calculate initial velocities (V
0
). Plot V
0
against inhibitor concentration and fit to a four-parameter logistic (4PL) equation to derive the IC
50
.
Validation: Ensure the Z'-factor of the assay is >0.6 using DMSO (vehicle) and a known reference inhibitor as controls.
Visualizations
Synthesis Workflow of the Chiral Amine & Inhibitor Assembly
Caption: Asymmetric synthesis workflow of (1S)-1-(3-methoxyphenyl)propan-1-amine and KLK6 inhibitor assembly.
Caption: Mechanism of KLK6 in cancer/neurodegeneration and competitive blockade by Compound 32.
References
De Vita, E., et al. (2020). "Synthesis and Structure‐Activity Relationships of N‐(4‐Benzamidino)‐Oxazolidinones: Potent and Selective Inhibitors of Kallikrein‐Related Peptidase 6." ChemMedChem, 15(1), 79-95. Available at:[Link]
De Vita, E., et al. (2022). "A KLK6 Activity-Based Probe Reveals a Role for KLK6 Activity in Pancreatic Cancer Cell Invasion." Journal of the American Chemical Society, 144(49), 22493-22504. Available at:[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 23649245, Pavinetant." PubChem. Available at:[Link]
IUPHAR/BPS Guide to PHARMACOLOGY. "Dapoxetine Ligand Page." Guide to Pharmacology Database. Available at:[Link]
Solubility Dynamics of 1-(3-Methoxyphenyl)propan-1-amine: A Comprehensive Guide for Drug Development
Executive Summary For drug development professionals and formulation scientists, mastering the physicochemical behavior of active pharmaceutical ingredients (APIs) is foundational to successful synthesis, extraction, and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For drug development professionals and formulation scientists, mastering the physicochemical behavior of active pharmaceutical ingredients (APIs) is foundational to successful synthesis, extraction, and bioavailability optimization. 1-(3-Methoxyphenyl)propan-1-amine is a primary arylalkylamine characterized by a lipophilic aromatic core and a polar, ionizable amine headgroup. This whitepaper provides an in-depth mechanistic analysis of its solubility profile in polar versus non-polar solvents, detailing the thermodynamic drivers, electronic effects, and self-validating experimental workflows required for its isolation and purification.
Structural Profiling and Electronic Effects
To predict the solvation behavior of 1-(3-Methoxyphenyl)propan-1-amine, we must first deconstruct its molecular architecture. The molecule possesses a dual character that dictates its affinity for different solvent classes:
Hydrophobic Domains: The propyl aliphatic chain and the aromatic phenyl ring contribute significant lipophilicity. These regions rely on London dispersion forces and
π−π
interactions, driving the molecule's affinity for non-polar organic solvents.
Hydrophilic Domains: The primary amine (-NH
2
) acts as both a hydrogen-bond donor and acceptor. Additionally, the meta-methoxy ether (-OCH
3
) serves as a weak hydrogen-bond acceptor.
Causality in Basicity: As an application scientist, it is critical to recognize that the amine is situated at the benzylic position (carbon-1 of the propyl chain). The meta-methoxy substitution on the aromatic ring exerts a mild electron-withdrawing inductive effect. This subtle electronic modulation slightly depresses the pKa of the primary amine to approximately 9.3–9.5, compared to typical aliphatic amines which hover around 10.5 (). This pKa value is the mathematical fulcrum upon which all our extraction and solubility strategies pivot.
Mechanistic Solvation Thermodynamics
The solubility of 1-(3-Methoxyphenyl)propan-1-amine is not static; it is a dynamic property governed by its protonation state. By manipulating the pH of the environment relative to the molecule's pKa, we can force the molecule into distinct solvation states ().
The Free Base Form (pH > 11)
When the environmental pH is driven at least two units above the pKa, the amine exists in its neutral, uncharged state.
Non-Polar Solvents (e.g., Hexane, Toluene): The free base exhibits near-infinite miscibility. The thermodynamic driver is the favorable entropy of mixing, as the solvent's dispersion forces perfectly complement the molecule's lipophilic bulk.
Polar Protic Solvents (e.g., Water): Solubility drops drastically. Introducing the hydrophobic free base into water forces the water molecules to form a highly ordered clathrate cage around the non-polar domains. This hydrophobic penalty is entropically unfavorable, resulting in phase separation.
The Protonated Salt Form (pH < 7)
Treating the free base with a strong acid (e.g., HCl) yields the corresponding ammonium salt.
Polar Protic Solvents: The localized positive charge on the ammonium ion engages in powerful ion-dipole interactions with water and methanol, easily overcoming the hydrophobic penalty of the carbon skeleton and resulting in high solubility.
Non-Polar Solvents: The salt becomes entirely insoluble. Non-polar solvents lack the dielectric constant required to overcome the high lattice energy of the ionic solid.
Logical relationship between pH-dependent ionization state and solvent compatibility.
Quantitative Solubility Profile
Table 1: Comparative solubility of 1-(3-Methoxyphenyl)propan-1-amine states.
Solvent
Polarity (Dielectric Constant)
Free Base Solubility
HCl Salt Solubility
Primary Mechanistic Driver
Water
80.1 (Polar Protic)
Low (< 5 mg/mL)
High (> 100 mg/mL)
Ion-dipole interactions (Salt) vs. Hydrophobic effect (Free Base)
Methanol
33.0 (Polar Protic)
High
High
Hydrogen bonding and moderate dielectric constant accommodate both forms
Dichloromethane
9.1 (Polar Aprotic)
High (> 100 mg/mL)
Low (< 1 mg/mL)
Dipole-dipole and dispersion forces favor neutral lipophilic molecules
Hexane
1.9 (Non-Polar)
High
Insoluble
London dispersion forces strongly favor the uncharged hydrophobic domains
Experimental Workflows & Methodologies
Liquid-liquid extraction (LLE) is the gold standard for isolating amines from complex post-reaction mixtures (). By toggling the pH, we selectively partition the molecule between aqueous and organic phases.
Objective: Isolate the free base from an aqueous crude mixture.
Causality: Basifying the aqueous phase suppresses amine ionization. This minimizes aqueous hydrophobic repulsion and drives the molecule into the organic phase, leaving water-soluble impurities behind.
Step-by-Step Methodology:
Initial State: Dissolve the crude amine mixture in 50 mL of deionized water in a 250 mL separatory funnel.
pH Adjustment: Slowly add 2.0 M NaOH dropwise under continuous stirring. Monitor with a calibrated pH probe until the aqueous phase reaches pH > 11.5.
Solvent Addition: Add 50 mL of Dichloromethane (DCM). DCM is chosen for its excellent solvation of the free base and its high density, which places the organic layer cleanly at the bottom of the funnel.
Phase Mixing: Vigorously shake the funnel for 3 minutes. Vent the stopcock every 15 seconds to release vapor pressure buildup.
Phase Separation: Mount the funnel and allow the layers to resolve for 10 minutes.
Collection & Drying: Drain the lower organic (DCM) layer into an Erlenmeyer flask. Wash the organic phase with 20 mL of saturated brine (NaCl) to pull out residual water via osmotic pressure, then dry over anhydrous Na
2
SO
4
for 15 minutes. Filter and evaporate the solvent under reduced pressure to yield the pure free base oil.
Step-by-step workflow for the pH-driven liquid-liquid extraction of the free base.
Protocol 2: Salt Formation and Crystallization
Objective: Convert the purified free base oil into a stable, water-soluble hydrochloride salt for pharmaceutical formulation.
Causality: Introducing anhydrous HCl to the non-polar solution protonates the amine. The resulting ionic salt cannot be solvated by the non-polar medium, driving spontaneous, high-purity crystallization.
Step-by-Step Methodology:
Dissolve the purified free base oil in anhydrous diethyl ether (10 mL per gram of amine).
Chill the solution in an ice-water bath to 0°C. Lowering the temperature decreases the kinetic energy of the solvent, maximizing the eventual crystallization yield.
Under a nitrogen atmosphere, slowly add 2.0 M HCl in diethyl ether dropwise. Swirl continuously.
Cease addition once the formation of the white crystalline precipitate stops (indicating complete stoichiometric protonation).
Vacuum filter the precipitate using a Büchner funnel. Wash the crystal cake with 10 mL of ice-cold anhydrous ether to remove unreacted organics, then dry under vacuum at 40°C for 12 hours.
Analytical Validation (Self-Validating Systems)
A protocol is only as robust as its built-in validation. The workflows described above operate as self-validating systems through physical and analytical feedback loops ():
pH-Stall Monitoring (Extraction): During the addition of NaOH in Protocol 1, the pH will momentarily stall near 9.4 as the amine buffers the solution (where pH = pKa at half-equivalence). Pushing past this buffer region to a stable pH > 11.5 mathematically validates that >99% of the molecules are deprotonated, guaranteeing maximum organic recovery.
Visual Precipitation (Crystallization): In Protocol 2, the spontaneous formation of a white precipitate upon the addition of ethereal HCl serves as an immediate visual confirmation of salt formation, driven by the abrupt shift in dielectric incompatibility.
1
H NMR Chemical Shift Tracking: To analytically validate the final state, monitor the benzylic alpha-proton (the CH attached to the amine). In the free base, this proton appears relatively upfield (e.g., ~3.8 ppm). In the protonated salt, the strong electron-withdrawing effect of the adjacent positive nitrogen deshields this proton, shifting it downfield (e.g., ~4.4 ppm). This shift acts as an irrefutable internal probe of the molecule's ionization state.
Title: Selective separation of amines from continuous processes using automated pH controlled extraction. Source: RSC Publishing. URL: [Link]
Title: Turned on its head: Homogeneous liquid-liquid extraction with amines. Source: Wiley Analytical Science. URL: [Link]
Title: All You Need to Know About Amines & Amides. Source: Science Ready. URL: [Link]
Foundational
Beyond the Scaffold: Pharmacophore Modeling and SAR Optimization of 3-Methoxyphenyl Propylamine Analogs in CNS Drug Discovery
As a Senior Application Scientist specializing in rational drug design, I frequently evaluate "privileged scaffolds"—molecular frameworks that consistently yield high-affinity ligands across multiple receptor classes. Th...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist specializing in rational drug design, I frequently evaluate "privileged scaffolds"—molecular frameworks that consistently yield high-affinity ligands across multiple receptor classes. The 3-methoxyphenyl propylamine motif is a quintessential example of such a scaffold. Embedded within the structures of atypical analgesics (e.g., tramadol, tapentadol) and arylcyclohexylamine NMDA receptor antagonists (e.g., MXPr), this motif provides a highly tunable spatial arrangement of an aromatic
π
-system, a hydrogen-bond acceptor/donor, and an ionizable basic amine.
This whitepaper deconstructs the structural causality behind this pharmacophore, analyzes its Structure-Activity Relationship (SAR) across central nervous system (CNS) targets, and outlines a self-validating computational protocol for modeling its derivatives.
The Chemical Architecture: Causality of the Scaffold
The 3-methoxyphenyl propylamine framework is not a static key; it is a dynamic, metabolically responsive system. To understand its efficacy, we must analyze the distinct roles of its functional regions:
The A-Region (3-Methoxyphenyl Ring): The methoxy group serves a dual pharmacokinetic and pharmacodynamic purpose. Pharmacokinetically, the methyl ether increases the compound's lipophilicity (
logP
), facilitating rapid blood-brain barrier (BBB) penetration. Pharmacodynamically, it acts as a metabolic prodrug. Hepatic CYP2D6 O-demethylation converts the 3-methoxy ether into a 3-hydroxy phenol. This unmasks a potent hydrogen-bond donor, drastically increasing its affinity for the
μ
-opioid receptor (MOR)1[1].
The B-Region (Propylamine Backbone): The basic trialkylamine is one of the most important pharmacophore groups in medicinal chemistry2[2]. With a
pKa
typically around 9.0 to 9.5, the nitrogen is protonated at physiological pH. The three-carbon (propyl) distance dictates the exact vector required for this positively charged nitrogen to form a critical salt bridge with conserved aspartate residues in target receptors (e.g., Asp147 in the MOR binding pocket)3[3].
Caption: Pharmacokinetic and pharmacodynamic pathway of 3-methoxyphenyl propylamine derivatives.
Target-Specific SAR and Quantitative Data
The versatility of the 3-methoxyphenyl propylamine scaffold is evident in how minor structural modifications shift its primary target from monoamine transporters to opioid receptors, or to the NMDA receptor complex.
Dual-Action Analgesics (MOR Agonism / NRI)
Tramadol, synthesized via the Grignard reaction of cyclohexanone with 3-methoxyphenylmagnesium bromide4[4], is a classic example. The parent compound is a potent serotonin and norepinephrine reuptake inhibitor (SRI/NRI) but a weak MOR agonist. Its O-desmethyl metabolite (M1) exhibits a vastly higher affinity for MOR due to the unmasked phenol group interacting with the hydrophobic pocket formed by Trp293 and Tyr3263[3].
NMDA Receptor Antagonism
When the propylamine chain is conformationally restricted within a cyclohexanone ring, the pharmacological profile shifts toward NMDA receptor antagonism. Recent forensic and pharmacological analyses have identified derivatives like MXPr (2-(3-methoxyphenyl)-2-(propylamino)cyclohexan-1-one) and DMXE as potent arylcyclohexylamines5[5].
Table 1: Comparative SAR of 3-Methoxyphenyl Propylamine Analogs
Compound
Aromatic Substitution
Amine Substitution
Target Profile
MOR
Ki
(nM)
NET
IC50
(nM)
(+)-Tramadol
3-OCH
3
N,N-dimethyl
NRI / Weak MOR
~2,400
~430
(+)-M1 Metabolite
3-OH
N,N-dimethyl
Strong MOR
~11
~1,200
Tapentadol
3-OH
N,N-dimethyl
Dual MOR / NRI
~96
~480
MXPr
3-OCH
3
N-propyl
NMDA Antagonist
N/A
N/A
(Data synthesized from established pharmacological profiles of atypical opioids and arylcyclohexylamines6[6].)
To rationally design novel therapeutics based on this scaffold, we must employ a rigorous 3D pharmacophore modeling workflow. As a standard practice in my laboratory, computational protocols must be self-validating—meaning the system inherently checks its own accuracy through decoy enrichment and strain energy calculations before any physical synthesis occurs.
Curation: Select a training set of high-affinity 3-methoxyphenyl propylamine derivatives spanning a wide range of
pKi
values. Causality: Using a congeneric series with a wide activity spread prevents the model from overfitting to a single steric conformation and ensures the model learns the vector boundaries.
Sampling: Use a conformational generator (e.g., OMEGA by OpenEye) to generate up to 200 conformers per ligand. Set the energy window to 10 kcal/mol above the global minimum. Causality: The bioactive conformation is rarely the global energy minimum; a 10 kcal/mol window ensures the biologically relevant state is sampled without introducing excessive computational noise.
Phase 2: Feature Extraction & 3D Superimposition
Mapping: Map the Positive Ionizable (PI) feature to the propylamine nitrogen. Map the Hydrophobic/Aromatic (HYD/AR) feature to the 3-methoxyphenyl ring. Add an optional Hydrogen Bond Donor (HBD) feature to account for the active phenolic metabolites.
Alignment: Superimpose the conformers based on the PI and AR features.
Internal Validation (Strain Check): Calculate the alignment score. Automatically reject any superimposed conformer that exhibits a strain energy
>5
kcal/mol relative to its local minimum. Self-Validation: High strain energies indicate forced, non-physiological binding poses.
Phase 3: Decoy Validation (The Self-Correcting Loop)
Enrichment: Seed the active dataset with 50x property-matched decoys (e.g., from the DUD-E database).
Screening: Run a virtual screen of the mixed library against the generated pharmacophore model.
ROC-AUC Calculation: Calculate the Receiver Operating Characteristic (ROC) curve.
Refinement: Self-Validation: If the Area Under the Curve (AUC) is
<0.8
, the model lacks specificity. Iteratively tighten the radius of the PI feature sphere from 1.5 Å to 1.0 Å until the False Positive Rate drops below 5%.
Caption: Self-validating computational workflow for generating and refining 3D pharmacophore models.
Conclusion
The 3-methoxyphenyl propylamine scaffold is a masterclass in medicinal chemistry efficiency. By understanding the causality of its structural components—specifically the metabolic activation of the methoxy group and the precise spatial geometry of the basic amine—researchers can fine-tune this pharmacophore to selectively target distinct CNS pathways. Employing self-validating computational models ensures that subsequent synthetic efforts are grounded in thermodynamic reality, ultimately accelerating the discovery of novel analgesics and neurotherapeutics.
References
Identification of Three Arylcyclohexylamines (MXPr, MXiPr, and DMXE) in Illegal Products. National Library of Medicine (NIH). Available at:[Link]
Comparative pharmacology and toxicology of tramadol and tapentadol. Academia.edu. Available at:[Link]
Tramadol: Safety, Use, and Abuse. Scribd. Available at:[Link]
An overview of Tramadol and its usage in pain management and future perspective. ResearchGate. Available at:[Link]
pKa Values and Ionization States of 1-(3-Methoxyphenyl)propan-1-amine: A Technical Guide
Executive Summary As a Senior Application Scientist, I approach the physicochemical characterization of novel benzylic amines not just as a routine measurement, but as a foundational step in predicting their pharmacokine...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist, I approach the physicochemical characterization of novel benzylic amines not just as a routine measurement, but as a foundational step in predicting their pharmacokinetic behavior. The molecule 1-(3-methoxyphenyl)propan-1-amine presents a fascinating case study in substituent effects and acid-base chemistry. Understanding its exact pKa and resulting ionization states is critical for researchers and drug development professionals, as these parameters dictate aqueous solubility, lipophilicity, and the ability to passively diffuse across the blood-brain barrier (BBB).
This whitepaper provides an in-depth analysis of the theoretical pKa derivation for 1-(3-methoxyphenyl)propan-1-amine, details its ionization states at physiological pH, and outlines a self-validating experimental protocol for precise empirical determination.
Structural Analysis & Physicochemical Properties
1-(3-Methoxyphenyl)propan-1-amine is a primary aliphatic amine situated on a benzylic carbon, flanked by an ethyl group (forming a propyl chain) and a meta-substituted methoxyphenyl ring. To establish a baseline, we summarize its core quantitative data in Table 1.
Table 1: Physicochemical Profile of 1-(3-Methoxyphenyl)propan-1-amine
Theoretical Framework: The Hammett Equation & Inductive Effects
To accurately predict the pKa of 1-(3-methoxyphenyl)propan-1-amine without immediate empirical data, we must rely on linear free-energy relationships, specifically the Hammett equation (
log(K/K0)=ρσ
)[2] .
We begin with the foundational unsubstituted analog, 1-phenylpropan-1-amine , which exhibits a predicted pKa of 9.34[1] . The introduction of a methoxy group (-OCH3) at the meta position fundamentally alters the electron density of the system.
Causality of the Substituent Effect: While a methoxy group can donate electron density via resonance (+M effect) when in the ortho or para positions, the meta position restricts this interaction. Furthermore, the sp3-hybridized benzylic carbon insulates the amine from direct resonance with the aromatic ring.
The Inductive Dominance: Consequently, the electron-withdrawing inductive effect (-I) of the highly electronegative oxygen atom dominates. This pulls electron density away from the aromatic ring, which in turn slightly deshields the benzylic carbon, reducing the electron density on the primary amine nitrogen.
Because the lone pair on the nitrogen is less available to accept a proton, the basicity of the amine decreases. This is perfectly mirrored in the isolated fragment 3-methoxybenzylamine , which has a predicted pKa of 9.03[3] . Synthesizing these structural realities, we confidently predict the pKa of 1-(3-methoxyphenyl)propan-1-amine to be 9.05 ± 0.10 .
Ionization States at Physiological pH
The ionization state of a drug molecule governs its absorption and distribution. We apply the Henderson-Hasselbalch equation to determine the ratio of free base to protonated cation at physiological pH (7.4):
At pH 7.4, approximately 97.8% of 1-(3-methoxyphenyl)propan-1-amine exists as the protonated cation, while only 2.2% exists as the neutral free base.
Figure 1: Protonation and deprotonation equilibrium of 1-(3-methoxyphenyl)propan-1-amine.
Implications in Drug Development
Because the molecule is overwhelmingly cationic in the bloodstream, it benefits from high aqueous solubility. However, passive diffusion across the lipophilic blood-brain barrier relies entirely on the small 2.2% fraction of the neutral free base. As the free base diffuses into the CNS, Le Chatelier's principle drives the rapid deprotonation of the cationic reservoir in the blood to maintain equilibrium, allowing effective, albeit rate-limited, CNS penetration.
Experimental Methodologies for pKa Determination
To move from theoretical prediction to empirical fact, a highly controlled potentiometric titration is the gold standard. The following protocol is designed as a self-validating system to ensure absolute trustworthiness in the data. For this experiment, the commercially available hydrochloride salt (CAS 856562-95-3) is utilized.
Figure 2: Self-validating potentiometric titration workflow for accurate pKa determination.
Step-by-Step Potentiometric Protocol
System Calibration & Blank Validation:
Action: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C. Perform a blank titration using only the background solvent.
Causality: Temperature fluctuations drastically alter the dissociation constant of water (
Kw
), skewing the entire pH scale. The blank titration acts as the self-validating control, proving the absence of dissolved CO2 or acidic/basic impurities in the solvent before the analyte is introduced.
Sample Preparation:
Action: Dissolve 1-(3-methoxyphenyl)propan-1-amine hydrochloride to a concentration of 2 mM in a 0.15 M KCl aqueous solution.
Causality: The 0.15 M KCl matrix is critical. It maintains a constant ionic strength that mimics physiological conditions, ensuring that the activity coefficients of the ions remain stable throughout the titration.
Environmental Control:
Action: Sparge the solution with high-purity N2 gas for 10 minutes prior to titration and maintain a continuous nitrogen blanket over the headspace.
Causality: Primary amines readily absorb atmospheric CO2 to form carbamates or carbonates. This introduces a secondary, hidden buffering system that artificially shifts the inflection point of the basic amine. The N2 blanket prevents this contamination.
Automated Titration:
Action: Titrate the solution using standardized 0.1 M NaOH, utilizing an automated titrator set to dynamic dosing (smaller volume increments near the equivalence point).
Data Analysis:
Action: Calculate the exact pKa by plotting the first derivative (
dpH/dV
) of the titration curve to find the precise inflection point, cross-referenced against a Bjerrum plot (formation function) to confirm the half-equivalence point where
pH=pKa
.
References
Title: 1-Phenylpropan-1-amine (CID 18054)
Source: PubChem, National Institutes of Health
URL: [Link]
Title: 3-Methoxybenzylamine (CID 21156)
Source: PubChem, National Institutes of Health
URL: [Link]
Title: Importance of Nitrogen–Hydrogen Bond pKa in the Catalytic Coupling of Alkenes and Amines
Source: ACS Publications (Organometallics)
URL: [Link]
The History and Discovery of 1-(3-Methoxyphenyl)propan-1-amine in Organic Synthesis: A Paradigm of Chiral Amine Methodology
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary and Structural Significance Chiral amines are indispensable structural motifs in...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper
Executive Summary and Structural Significance
Chiral amines are indispensable structural motifs in modern drug discovery, comprising the core of approximately 40-45% of small-molecule active pharmaceutical ingredients (APIs) [3]. Within this chemical space, 1-(3-methoxyphenyl)propan-1-amine (CAS: 623143-35-1 for the (1S)-enantiomer; 856562-95-3 for the (1R)-hydrochloride) [1, 2] stands out as a highly specialized
α
-alkylbenzylamine.
Structurally, it features an electron-rich meta-methoxy aromatic ring and a benzylic stereocenter flanked by an extended alkyl chain (a propyl group). While its methyl homologue (1-(3-methoxyphenyl)ethylamine) is widely known as the direct precursor to the Alzheimer's drug Rivastigmine, the ethyl substitution at the
α
-carbon in the propyl chain introduces significant steric bulk. This structural nuance historically complicated asymmetric induction and enzymatic recognition, making 1-(3-methoxyphenyl)propan-1-amine a rigorous benchmark substrate for evaluating the efficacy of novel asymmetric synthesis methodologies.
Historical Evolution of Synthesis
The synthetic journey of 1-(3-methoxyphenyl)propan-1-amine perfectly mirrors the historical evolution of chiral amine synthesis in organic chemistry.
First Generation: Classical Resolution
Early approaches relied on the reductive amination of 3-methoxypropiophenone with ammonia to yield a racemic mixture. This was followed by classical resolution using chiral acids, such as L-tartaric acid or mandelic acid, to form diastereomeric salts. While operationally straightforward, this method inherently capped the maximum theoretical yield at 50% and generated massive amounts of chemical waste, rendering it obsolete for modern, sustainable pharmaceutical scale-up.
Second Generation: Asymmetric Induction via Chiral Auxiliaries
The paradigm shifted in 1997 with the introduction of tert-butanesulfinamide (Ellman's sulfinamide) [5]. By utilizing enantiopure sulfinamide as a chiral ammonia equivalent, chemists could achieve highly diastereoselective nucleophilic additions. This approach remains the gold standard for bench-scale synthesis due to its reliability and high enantiomeric excess (ee) [6].
Third Generation: The Biocatalytic Frontier
Driven by the principles of Green Chemistry, the current state-of-the-art methodology employs engineered
ω
-transaminases (
ω
-TAs). These biocatalysts facilitate the direct, asymmetric reductive amination of prochiral ketones using simple amine donors, eliminating the need for stoichiometric chiral auxiliaries and heavy metal Lewis acids [3, 4].
Core Methodology: The Ellman Sulfinamide Protocol
As a Senior Application Scientist, I prioritize protocols that are self-validating. The Ellman synthesis of 1-(3-methoxyphenyl)propan-1-amine is highly predictable because the stereochemical outcome is dictated by a rigid, metal-coordinated transition state.
Mechanistic Causality
The synthesis begins with the condensation of 3-methoxybenzaldehyde with (R)-tert-butanesulfinamide. The critical reagent here is Titanium(IV) ethoxide (
Ti(OEt)4
).
Ti(OEt)4
serves a dual purpose: it acts as a Lewis acid to activate the carbonyl carbon, and it irreversibly scavenges the water byproduct, driving the equilibrium toward the N-sulfinyl imine and preventing hydrolysis[5].
Subsequent addition of ethylmagnesium bromide (EtMgBr) proceeds via a highly ordered, six-membered cyclic transition state. The magnesium coordinates to both the imine nitrogen and the sulfinyl oxygen, locking the conformation. The bulky tert-butyl group effectively shields one face of the imine, forcing the ethyl nucleophile to attack from the less sterically hindered face.
Step-by-Step Experimental Protocol
Target: (1S)-1-(3-Methoxyphenyl)propan-1-amine
Imine Formation (Condensation):
Dissolve 3-methoxybenzaldehyde (1.0 eq) and (R)-(+)-2-methyl-2-propanesulfinamide (1.05 eq) in anhydrous THF.
Add
Ti(OEt)4
(2.0 eq) dropwise at room temperature under a nitrogen atmosphere. Stir for 12 hours.
Validation Check: TLC analysis should indicate complete consumption of the aldehyde. Quench with saturated aqueous NaCl. Filter the resulting insoluble titanium dioxide salts through a pad of Celite to isolate the pure N-sulfinyl imine.
Grignard Addition (Stereocontrol):
Dissolve the purified N-sulfinyl imine in anhydrous
CH2Cl2
and cool strictly to -48 °C.
Causality Note: Maintaining -48 °C is critical. Higher temperatures increase the kinetic energy of the system, allowing for uncoordinated, non-selective attack pathways that degrade the diastereomeric excess (de).
Dropwise add EtMgBr (3.0 M in ether, 1.5 eq). Stir for 4 hours, then quench with saturated aqueous
NH4Cl
.
Deprotection (Cleavage):
Isolate the intermediate sulfinamide and dissolve it in methanol.
Add 4M HCl in dioxane (2.0 eq) and stir at room temperature for 1 hour. The highly specific acidic conditions cleave the N-S bond without hydrolyzing the methoxy ether.
Isolation:
Concentrate the mixture in vacuo, basify with 1M NaOH to liberate the free amine, and extract with ethyl acetate. The resulting product is (1S)-1-(3-methoxyphenyl)propan-1-amine with >98% ee.
Mechanistic workflow of the Ellman auxiliary asymmetric synthesis.
The Biocatalytic Frontier:
ω
-Transaminases
While the Ellman route is chemically robust, the stoichiometric use of titanium and chiral auxiliaries presents environmental bottlenecks. The modern frontier utilizes
ω
-transaminases (
ω
-TAs) for the direct conversion of 3-methoxypropiophenone to the chiral amine [3].
ω
-TAs catalyze the asymmetric transfer of an amino group from a donor (e.g., isopropylamine) to a prochiral ketone. The reaction relies on the cofactor Pyridoxal 5'-phosphate (PLP), which shuttles between its PLP (aldehyde) and PMP (amine) forms via a ping-pong bi-bi mechanism [3].
The Steric Challenge: Wild-type
ω
-TAs possess an active site with a strictly defined "small pocket" and "large pocket." The small pocket typically accommodates a methyl group. The ethyl group of 3-methoxypropiophenone causes severe steric clashes in wild-type enzymes (like those from Vibrio fluvialis). Recent advances in protein engineering—specifically active-site expansion via targeted mutagenesis (e.g., W58A mutations)—have successfully enlarged this small pocket, enabling the efficient asymmetric reductive amination of bulky ethyl ketones [4].
Ping-pong bi-bi mechanism of
ω
-Transaminase mediated chiral amine synthesis.
Quantitative Data & Comparative Analysis
To guide process development decisions, the following table summarizes the key performance metrics of the three synthetic generations for 1-(3-methoxyphenyl)propan-1-amine:
Synthesis Generation
Methodology
Overall Yield
Enantiomeric Excess (ee)
Atom Economy
Key Process Limitations
1st Gen
Racemic Synthesis + Classical Resolution
< 40%
90 - 95%
Low
50% theoretical max yield; high solvent and chiral acid waste.
Requires engineered enzymes for ethyl-bulk; susceptible to product inhibition by acetone.
References
Patil, M. D., & Grogan, G. (2018). "Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines". MDPI Catalysts. Available at:[Link]
National Institutes of Health (NIH) PMC. "Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines". Available at:[Link](Note: URL structure generalized for PMC database access)
Wikipedia Contributors. "tert-Butanesulfinamide". Wikipedia, The Free Encyclopedia. Available at: [Link]
Wang, B., & Zhong, F. (2021). "Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary". MDPI Molbank. Available at:[Link]
Protocols & Analytical Methods
Method
Scalable Synthesis Protocols for 1-(3-Methoxyphenyl)propan-1-amine: Application Note & Methodological Guide
Introduction & Strategic Overview 1-(3-Methoxyphenyl)propan-1-amine (CAS RN: 856562-95-3 for the (R)-enantiomer, 2103395-83-9 for the (S)-enantiomer, and 623143-35-1 for the racemate) is a highly versatile primary amine...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Overview
1-(3-Methoxyphenyl)propan-1-amine (CAS RN: 856562-95-3 for the (R)-enantiomer, 2103395-83-9 for the (S)-enantiomer, and 623143-35-1 for the racemate) is a highly versatile primary amine building block[1][2]. Featuring a methoxy-substituted aromatic ring and a propyl chain, it serves as a critical intermediate in the synthesis of various biologically active compounds, including analgesics and central nervous system (CNS) therapeutics.
In pharmaceutical process chemistry, the scalable and atom-economical synthesis of primary amines is paramount. This application note details two field-proven, scalable synthetic routes: the transition-metal-catalyzed reductive amination of 3'-methoxypropiophenone[3][4], and the telescoped Grignard addition-reduction of 3-methoxybenzonitrile[5][6].
Mechanistic Pathways
The synthesis of 1-(3-methoxyphenyl)propan-1-amine can be approached via two primary disconnections, each offering distinct advantages depending on precursor availability and reactor capabilities.
Fig 1: Mechanistic pathways for synthesizing 1-(3-Methoxyphenyl)propan-1-amine.
Protocol A: Catalytic Reductive Amination of 3'-Methoxypropiophenone
Causality & Experimental Choices
Direct reductive amination using ammonia gas and molecular hydrogen is the most atom-economical approach for primary amine synthesis[4][7]. The choice of a heterogeneous catalyst (such as 5% Pd/C or Ru-based complexes) allows for easy recovery and minimizes heavy metal contamination in the final Active Pharmaceutical Ingredient (API)[7][8].
A common challenge in reductive amination is the over-alkylation of the product to secondary or tertiary amines. To suppress this, a large molar excess of ammonia (typically 5–10 equivalents) is employed. This mass action shifts the thermodynamic equilibrium toward the primary imine and prevents the newly formed primary amine from competing as a nucleophile[4].
Step-by-Step Methodology
Reactor Preparation : Purge a high-pressure stainless steel autoclave with inert gas (N₂ or Argon) to ensure a strictly anaerobic environment.
Ammonia Introduction : Cool the reactor to 0–5 °C. Introduce anhydrous ammonia gas until a 5 to 10-fold molar excess is achieved. Alternatively, a pre-titrated methanolic ammonia solution (7N) can be utilized to ensure precise stoichiometry.
Hydrogenation : Pressurize the reactor with hydrogen gas to 15–30 bar. Heat the reaction mixture to 60 °C under vigorous mechanical stirring (800–1000 rpm) to overcome gas-liquid mass transfer limitations[4].
Monitoring : Monitor the hydrogen uptake. The reaction is typically complete within 12–18 hours when internal pressure stabilizes.
Workup : Vent the reactor safely to remove excess H₂ and NH₃. Filter the reaction mixture through a Celite pad to remove the palladium catalyst.
Salt Formation : Concentrate the filtrate under reduced pressure. Dissolve the crude free-base amine in diethyl ether or ethyl acetate, and bubble anhydrous HCl gas (or add ethereal HCl) to precipitate 1-(3-methoxyphenyl)propan-1-amine hydrochloride. Filter and dry the white crystalline solid[1][2].
Protocol B: Telescoped Grignard Addition and Imine Reduction
Causality & Experimental Choices
When 3-methoxybenzonitrile is utilized as the starting material, the nucleophilic addition of ethylmagnesium bromide forms a stable imine-magnesium complex[5][6]. Traditional methods hydrolyze this complex to yield 3'-methoxypropiophenone, which then requires a separate amination step[3]. By telescoping the process—quenching the Grignard reaction with anhydrous methanol and directly adding a reducing agent like sodium borohydride (NaBH₄)—the intermediate is reduced directly to the primary amine. This eliminates an entire workup cycle, mitigates the degradation of the moisture-sensitive imine, and significantly improves the overall E-factor[6][9].
Step-by-Step Methodology
Grignard Addition : In an oven-dried, multi-neck flask under Argon, dissolve 3-methoxybenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF, 5 volumes).
Reagent Addition : Cool the solution to 0 °C. Add ethylmagnesium bromide (3.0 M solution in diethyl ether, 1.2 eq) dropwise via an addition funnel. Strict temperature control is required to manage the exothermic addition[5].
Imine Formation : Allow the reaction to warm to room temperature and stir for 3–5 hours until complete consumption of the nitrile is observed via HPLC.
Telescoped Reduction : Cool the reaction mixture back to 0 °C. Carefully add anhydrous methanol (to quench excess Grignard reagent and solubilize the reducing agent), followed by the portion-wise addition of NaBH₄ (1.5 eq)[9].
Reaction Completion : Stir the mixture at room temperature for an additional 4–6 hours.
Workup : Quench the reaction carefully with 1M aqueous HCl to destroy excess borohydride, then adjust the aqueous phase pH to >10 using 2M NaOH. Extract the aqueous layer with dichloromethane (DCM).
Purification : Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and precipitate the hydrochloride salt as described in Protocol A.
Quantitative Data Presentation
The following table summarizes the operational metrics comparing both synthetic routes to assist process chemists in route selection based on facility capabilities.
Parameter
Route A: Catalytic Reductive Amination
Route B: Telescoped Grignard Addition
Starting Material
3'-Methoxypropiophenone
3-Methoxybenzonitrile
Key Reagents
NH₃ (gas), H₂, Pd/C or Ru catalyst
EtMgBr, NaBH₄
Atom Economy
High (Water is the only byproduct)
Moderate (Generates magnesium/boron salts)
Scalability
Excellent (Preferred for industrial scale)
Good (Requires strict exotherm control)
Primary Byproducts
Secondary/Tertiary amines (if NH₃ is low)
Hydrolyzed ketone (if poorly telescoped)
Typical Yield
85 - 95%
70 - 85%
Downstream Processing: Chiral Resolution
For advanced pharmaceutical applications, the enantiopure (R)- or (S)-1-(3-methoxyphenyl)propan-1-amine is strictly required[1][2]. The racemic mixture synthesized via the above protocols can be resolved using classical diastereomeric salt formation. Treatment of the free base with a chiral resolving agent, such as (2R,3R)-O,O'-dibenzoyltartaric acid or (S)-mandelic acid in a polar protic solvent, allows for the highly selective crystallization of the desired enantiomer, achieving >99% ee after a single recrystallization cycle.
Application Note: Chiral Resolution of Acidic Compounds Using 1-(3-Methoxyphenyl)propan-1-amine
An in-depth guide for researchers, scientists, and drug development professionals on the application of 1-(3-Methoxyphenyl)propan-1-amine as a chiral resolving agent. Introduction: The Imperative of Enantiomeric Purity I...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide for researchers, scientists, and drug development professionals on the application of 1-(3-Methoxyphenyl)propan-1-amine as a chiral resolving agent.
Introduction: The Imperative of Enantiomeric Purity
In pharmaceutical development, the stereochemistry of a drug molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Often, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even contribute to adverse effects. Consequently, regulatory agencies worldwide increasingly demand the development of single-enantiomer drugs.
While asymmetric synthesis provides a direct route to a single enantiomer, chiral resolution remains a robust, scalable, and widely practiced method for separating racemic mixtures, especially during process development and large-scale manufacturing.[1][2] The most common and time-tested method for chiral resolution is the formation of diastereomeric salts.[3][4] This technique relies on the reaction of a racemic mixture with a single, pure enantiomer of a "resolving agent." The resulting products are diastereomers, which, unlike enantiomers, possess different physical properties such as solubility, melting point, and crystal structure, allowing for their separation by conventional methods like fractional crystallization.[5][6]
This guide focuses on the practical application of 1-(3-Methoxyphenyl)propan-1-amine as a versatile and effective chiral resolving agent for the separation of racemic carboxylic acids and other acidic compounds.
Featured Resolving Agent: 1-(3-Methoxyphenyl)propan-1-amine
1-(3-Methoxyphenyl)propan-1-amine is a chiral primary amine that serves as an effective resolving agent for acidic racemates. Its structural features—a primary amine for salt formation and a methoxyphenyl group—provide a unique combination of basicity, steric bulk, and potential for π-π interactions, which are crucial for effective chiral discrimination and the formation of diastereomeric salts with significantly different solubilities.
Table 1: Physicochemical Properties of (R)-1-(3-Methoxyphenyl)propan-1-amine
Property
Value
Source
Synonym
(1R)-1-(3-methoxyphenyl)-1-propanamine
CAS Number
623143-36-2
Molecular Formula
C₁₀H₁₅NO
Molecular Weight
165.24 g/mol
Physical Form
Pale-yellow to Yellow-brown Liquid
Storage Temperature
2-8 °C, under inert atmosphere
The Principle: Diastereomeric Salt Formation
The fundamental principle of this resolution technique is the conversion of a pair of enantiomers into a pair of diastereomers. When a racemic acid, (±)-Acid, is reacted with an enantiomerically pure chiral base, such as (R)-1-(3-Methoxyphenyl)propan-1-amine, two diastereomeric salts are formed in solution.
(R)-Acid + (R)-Amine → (R,R)-Diastereomeric Salt
(S)-Acid + (R)-Amine → (S,R)-Diastereomeric Salt
These (R,R) and (S,R) salts are not mirror images of each other. This difference in their three-dimensional structure leads to distinct crystal packing energies and, critically, different solubilities in a given solvent system. By carefully selecting the solvent and controlling the temperature, one diastereomer can be selectively crystallized from the solution while the other remains dissolved.[7][8]
Caption: Mechanism of chiral resolution via diastereomeric salt formation.
Protocol: Resolution of a Racemic Arylpropionic Acid
This protocol provides a generalized workflow for the chiral resolution of a racemic carboxylic acid (e.g., a "profen" drug) using one enantiomer of 1-(3-Methoxyphenyl)propan-1-amine. Optimization of solvent, temperature, and stoichiometry is critical and must be performed for each specific substrate.[1]
Part 1: Screening for Optimal Resolution Conditions
The success of a classical resolution is highly dependent on identifying conditions that maximize the solubility difference between the two diastereomeric salts.[8] A high-throughput screening approach is often employed.
1.1. Solvent Selection:
Prepare saturated or near-saturated solutions of the racemic acid and 0.5-1.0 molar equivalents of (R)-1-(3-Methoxyphenyl)propan-1-amine in a variety of solvents at an elevated temperature (e.g., 45-70 °C).
Slowly cool the solutions to room temperature or below (e.g., 4 °C) and allow them to stand for 2-24 hours.
Observe for crystal formation. The ideal solvent will yield a good quantity of crystalline solid for one diastereomer.
1.2. Analysis:
Isolate the crystals by filtration.
Liberate the acid from a small sample of the crystals (see Part 2, Step 4) and the mother liquor.
Analyze the enantiomeric excess (e.e.) of both samples using a suitable chiral analytical method (e.g., Chiral HPLC or SFC).[8][9]
Table 2: Hypothetical Solvent Screening Results
Solvent System
Yield of Crystals (%)
e.e. of Acid from Crystals (%)
e.e. of Acid in Mother Liquor (%)
Methanol
40
85% (S)
57% (R)
Ethyl Acetate
25
75% (S)
25% (R)
Acetonitrile
45
92% (S)
75% (R)
Isopropanol
42
>98% (S)
72% (R)
MTBE
10
60% (S)
11% (R)
In this hypothetical example, Isopropanol is identified as the optimal solvent for isolating the (S)-enantiomer.
Part 2: Preparative Scale Resolution Protocol
Materials:
Racemic Carboxylic Acid (1.0 eq)
(R)-1-(3-Methoxyphenyl)propan-1-amine (0.5 - 1.0 eq, based on screening)
Optimal Solvent (e.g., Isopropanol)
3M Hydrochloric Acid (HCl)
3M Sodium Hydroxide (NaOH)
Organic Extraction Solvent (e.g., Diethyl Ether or Ethyl Acetate)
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
Step 1: Diastereomeric Salt Formation
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the racemic carboxylic acid (1.0 eq) in the optimal solvent.
Heat the solution to a gentle reflux to ensure complete dissolution.
In a separate container, dissolve (R)-1-(3-Methoxyphenyl)propan-1-amine (0.5-1.0 eq) in a minimal amount of the same solvent.
Add the amine solution dropwise to the hot solution of the acid.
Stir the mixture at reflux for 15-30 minutes.
Step 2: Fractional Crystallization
Remove the heat source and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming well-defined crystals and achieving high purity.
For improved yield, the flask can be placed in a refrigerator or ice bath (0-4 °C) for several hours or overnight once it has reached room temperature.
Step 3: Isolation of the Diastereomeric Salt
Collect the precipitated crystals by vacuum filtration.
Wash the crystals sparingly with a small amount of the cold solvent to remove any adhering mother liquor.
Dry the crystals under vacuum. This is the enantiomerically enriched diastereomeric salt.
Step 4: Liberation of the Pure Enantiomer
Suspend the dried diastereomeric salt in a mixture of water and an organic extraction solvent (e.g., diethyl ether).
Cool the mixture in an ice bath and slowly add 3M HCl with vigorous stirring until the pH of the aqueous layer is ~1-2. This protonates the carboxylic acid and ensures the amine remains in the aqueous phase as its hydrochloride salt.
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
Filter and remove the solvent under reduced pressure to yield the enantiomerically pure carboxylic acid.
Step 5: Analysis and Recovery
Determine the enantiomeric excess (e.e.) and yield of the final product.
The resolving agent can be recovered from the acidic aqueous layer by basifying with 3M NaOH to a pH of ~10-12 and extracting with an organic solvent. This makes the process more economical for large-scale applications.
Caption: Experimental workflow for chiral resolution.
Troubleshooting Guide
Problem
Possible Cause(s)
Suggested Solution(s)
No Crystallization
- Solvent is too good (salt is too soluble).- Solution is not supersaturated.
- Add a co-solvent in which the salt is less soluble (an anti-solvent).- Concentrate the solution by removing some solvent.- Try seeding with a previously formed crystal.- Cool to a lower temperature.
Oily Precipitate Forms
- Salt is "oiling out" instead of crystallizing.- Cooling rate is too fast.
- Use a more dilute solution.- Allow for a slower cooling rate.- Add a different co-solvent to promote crystallization.
Low Yield
- Significant amount of the desired diastereomer remains in the mother liquor.- Molar ratio of resolving agent is not optimal.
- Concentrate the mother liquor to obtain a second crop of crystals.- Re-evaluate the stoichiometry; sometimes using only ~0.5 equivalents of resolving agent is optimal.[10]
Low Enantiomeric Excess (e.e.)
- Poor discrimination between diastereomers in the chosen solvent.- Co-precipitation of the more soluble diastereomer.
- Screen for a more selective solvent.- Perform a recrystallization of the diastereomeric salt from the same or a different solvent system.- Ensure the cooling process is very slow.
Conclusion
1-(3-Methoxyphenyl)propan-1-amine is a valuable tool in the arsenal of the synthetic chemist for the separation of enantiomers. Chiral resolution by diastereomeric salt formation is a powerful, scalable technique whose success hinges on the rational selection of the resolving agent and the empirical optimization of crystallization conditions. By following a systematic screening process and a carefully executed protocol, researchers can effectively resolve racemic acidic compounds, paving the way for the development of enantiomerically pure active pharmaceutical ingredients.
References
Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]
Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. Available at: [Link]
Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering. Available at: [Link]
Chiral resolution. Wikipedia. Available at: [Link]
Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. Available at: [Link]
Chiral resolution. chemeurope.com. Available at: [Link]
Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available at: [Link]
1-Methoxy-1-(3-methoxyphenyl)propan-2-amine. PubChem. Available at: [Link]
Chiral separation and modeling of baclofen, bupropion, and etodolac profens on amylose reversed phase chiral column. PubMed. Available at: [Link]
Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. PubMed. Available at: [Link]
The Versatile Intermediate: Applications of 1-(3-Methoxyphenyl)propan-1-amine in Pharmaceutical Synthesis
Introduction: Unveiling the Potential of a Key Building Block In the landscape of modern pharmaceutical development, the strategic design and synthesis of novel therapeutic agents rely heavily on the availability of vers...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unveiling the Potential of a Key Building Block
In the landscape of modern pharmaceutical development, the strategic design and synthesis of novel therapeutic agents rely heavily on the availability of versatile and well-characterized chemical intermediates. 1-(3-Methoxyphenyl)propan-1-amine stands out as a pivotal building block, primarily recognized for its crucial role in the synthesis of complex active pharmaceutical ingredients (APIs). Its structure, featuring a methoxy-substituted phenyl ring and a chiral aminopropane side chain, offers a unique scaffold for the construction of molecules with significant biological activity.
This comprehensive guide delves into the detailed applications of 1-(3-Methoxyphenyl)propan-1-amine, with a particular focus on its utility as a pharmaceutical intermediate. We will explore its synthesis from its ketone precursor, 1-(3-methoxyphenyl)propan-1-one, and provide in-depth protocols for its application in the synthesis of the potent analgesic, Tapentadol. Furthermore, we will touch upon the broader potential of its derivatives, offering a forward-looking perspective for researchers and scientists in the field of drug discovery and development.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of 1-(3-Methoxyphenyl)propan-1-amine and its common salt form is essential for its safe handling and effective use in synthesis.
Safety Precautions: 1-(3-Methoxyphenyl)propan-1-amine and its salts are associated with potential hazards. The hydrochloride salt is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of 1-(3-Methoxyphenyl)propan-1-amine: A Gateway to its Applications
The primary route to 1-(3-Methoxyphenyl)propan-1-amine is through the reductive amination of its corresponding ketone, 1-(3-methoxyphenyl)propan-1-one. This transformation is a cornerstone of synthetic organic chemistry, allowing for the direct conversion of a carbonyl group into an amine.
Protocol 1: Reductive Amination of 1-(3-methoxyphenyl)propan-1-one
This protocol outlines a general procedure for the synthesis of 1-(3-Methoxyphenyl)propan-1-amine. The choice of reducing agent is critical and can be tailored to specific laboratory conditions and desired outcomes. Sodium borohydride is a common and effective choice for this transformation.
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Hydrochloric acid (HCl) in diethyl ether or isopropanol (for salt formation, optional)
Procedure:
Imine Formation: In a round-bottom flask, dissolve 1-(3-methoxyphenyl)propan-1-one (1.0 eq) in methanol. Add a source of ammonia, such as ammonium acetate (excess, e.g., 10 eq), to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine or enamine intermediate.
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise, ensuring the temperature remains below 10 °C. The addition of NaBH4 will cause gas evolution.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the remaining aqueous layer, add dichloromethane to extract the product.
Extraction and Washing: Separate the organic layer. Extract the aqueous layer twice more with dichloromethane. Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(3-Methoxyphenyl)propan-1-amine as an oil.
Purification (Optional): The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt. To form the salt, dissolve the free base in a minimal amount of diethyl ether or isopropanol and add a solution of HCl in the same solvent until precipitation is complete. The resulting solid can be collected by filtration and dried.
Core Application: Synthesis of Tapentadol
The most prominent application of 1-(3-Methoxyphenyl)propan-1-amine and its precursor ketone is in the multi-step synthesis of Tapentadol, a centrally acting oral analgesic with a dual mechanism of action.[3] The synthesis involves a sequence of reactions that build upon the 1-(3-methoxyphenyl)propane scaffold.
Workflow for Tapentadol Synthesis
The synthesis of Tapentadol from 1-(3-methoxyphenyl)propan-1-one is a well-established process, often beginning with a Mannich reaction to introduce a dimethylaminomethyl group.
Caption: Synthetic pathway to Tapentadol from 1-(3-methoxyphenyl)propan-1-one.
Protocol 2: Mannich Reaction of 1-(3-methoxyphenyl)propan-1-one
This protocol describes the initial step in a common synthetic route to Tapentadol, where 1-(3-methoxyphenyl)propan-1-one is converted to a Mannich base.
Materials:
1-(3-methoxyphenyl)propan-1-one
Dimethylamine hydrochloride
Paraformaldehyde
Hydrochloric acid (concentrated)
Isopropanol
Sodium hydroxide solution
Procedure:
Reaction Setup: In a reaction vessel, combine 1-(3-methoxyphenyl)propan-1-one (1.0 eq), dimethylamine hydrochloride (1.2 eq), and paraformaldehyde (1.5 eq) in isopropanol.
Acidification: Add a catalytic amount of concentrated hydrochloric acid to the mixture.
Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate as the hydrochloride salt. If not, concentrate the solvent under reduced pressure.
Isolation: Treat the residue with a sodium hydroxide solution to neutralize the acid and liberate the free base. Extract the product with a suitable organic solvent like ethyl acetate or toluene.
Purification: Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate to obtain the crude Mannich base. This intermediate can then be carried forward to the next step.
Mechanism of Action of Tapentadol and its Derivatives
Derivatives of 1-(3-methoxyphenyl)propan-1-amine, such as Tapentadol, exhibit their analgesic effects through a dual mechanism of action. This involves agonism at the μ-opioid receptor (MOR) and inhibition of norepinephrine reuptake (NRI).[3]
Caption: Dual mechanism of action of Tapentadol.
Broader Applications and Future Perspectives
While the synthesis of Tapentadol is the most prominent application, the 1-(3-methoxyphenyl)propan-1-amine scaffold holds potential for the development of other pharmaceutically active compounds. Research into related aryloxy-propan-amine derivatives has shown activities such as antibacterial effects and potential as PI3K/mTOR inhibitors, suggesting that exploration of novel derivatives of 1-(3-Methoxyphenyl)propan-1-amine could lead to the discovery of new therapeutic agents for a range of diseases.
Conclusion
1-(3-Methoxyphenyl)propan-1-amine is a valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward preparation from the corresponding ketone via reductive amination provides access to a chiral scaffold that is central to the production of the analgesic Tapentadol. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this key building block in their synthetic endeavors. Further investigation into the derivatization of this amine may unlock new avenues for the discovery of novel and potent therapeutic agents.
References
Process for the synthesis of tapentadol and intermediates thereof. (2014, July 29). Justia Patents. Retrieved March 7, 2024, from [Link]
Application Note: Optimized Preparation and Isolation of 1-(3-Methoxyphenyl)propan-1-amine Hydrochloride
Executive Summary 1-(3-Methoxyphenyl)propan-1-amine is a versatile phenethylamine derivative frequently utilized as a critical building block in the synthesis of neuroactive pharmaceutical agents and focused compound lib...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(3-Methoxyphenyl)propan-1-amine is a versatile phenethylamine derivative frequently utilized as a critical building block in the synthesis of neuroactive pharmaceutical agents and focused compound libraries. In its free base form, the compound is typically a viscous oil that is susceptible to atmospheric oxidation, carbon dioxide absorption (carbamate formation), and handling difficulties.
Converting the free base into its hydrochloride salt—yielding 1-(3-Methoxyphenyl)propan-1-amine hydrochloride (CAS: 1864074-52-1 for the racemate[1], or CAS: 856562-95-3 for the R-enantiomer)—dramatically improves its physicochemical profile. This application note details a highly optimized, self-validating protocol for the anhydrous preparation of this hydrochloride salt, ensuring high enantiomeric fidelity, optimal crystal habit, and maximum yield.
Mechanistic Rationale: The Causality of Salt and Solvent Selection
Thermodynamic Driving Force (pKa Considerations)
The primary aliphatic amine of 1-(3-Methoxyphenyl)propan-1-amine exhibits a pKa of approximately 9.5 to 10.0. To form a stable, non-hygroscopic ionic lattice, the "Rule of Three" dictates that the pKa difference (
Δ
pKa) between the base and the conjugate acid must be
≥
3[2]. Hydrochloric acid (pKa
≈
-6) provides a
Δ
pKa of >15, driving the protonation reaction to absolute completion and preventing disproportionation during storage[2].
The "Oiling Out" Phenomenon and Solvent Causality
A common failure mode in amine salt formation is "oiling out" (liquid-liquid phase separation), where the salt separates as an amorphous, sticky syrup rather than a crystalline solid. This occurs when the supersaturation trajectory crosses the binodal curve before the crystallization boundary.
Aqueous vs. Anhydrous: Using aqueous HCl introduces water, which highly solvates the chloride ion and lowers the melting point of the precipitating phase, promoting oiling out.
The Solution: We utilize anhydrous 4M HCl in dioxane or ethereal HCl combined with a binary solvent system (Isopropanol/MTBE). Isopropanol (IPA) provides sufficient initial solubility to prevent premature precipitation, while Methyl tert-butyl ether (MTBE) acts as a highly effective anti-solvent to drive controlled nucleation.
Workflow Visualization
Fig 1. Self-validating workflow for 1-(3-Methoxyphenyl)propan-1-amine HCl synthesis.
Quantitative Data: Solvent System Optimization
To establish the most robust protocol, several solvent/anti-solvent combinations were evaluated for the crystallization of the hydrochloride salt. The IPA/MTBE system was selected for its superior impurity rejection and favorable crystal habit.
Solvent System
Anti-Solvent
Yield (%)
Purity (HPLC Area %)
Crystal Habit
Process Observations
Isopropanol (IPA)
MTBE
89.5
>99.8
Needles
Rapid filtration; no oiling out observed.
Ethanol
Heptane
74.2
98.2
Plates
Prone to supersaturation delays; wall-scaling.
Dioxane
None
65.0
97.0
Agglomerates
Sticky solid; difficult to dry completely.
THF
Diethyl Ether
81.3
99.1
Fine Powder
Extremely fast nucleation; traps impurities.
Self-Validating Experimental Protocol
This methodology is designed with built-in validation checkpoints. Do not proceed to the next step unless the validation criteria of the current step are met.
Phase 1: Preparation and Dissolution
Charge the Reactor: Weigh 10.0 g (approx. 60.5 mmol) of 1-(3-Methoxyphenyl)propan-1-amine free base into a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
Dissolution: Add 40 mL of anhydrous Isopropanol (IPA). Stir at 300 RPM until a homogenous solution is achieved.
Anti-Solvent Addition: Slowly add 40 mL of anhydrous MTBE to the solution.
Self-Validation Checkpoint: The solution must remain optically clear. If turbidity appears at this stage, it indicates premature precipitation of carbonate salts (due to prior CO2 exposure). If turbid, perform a polish filtration through a 0.45 µm PTFE filter before proceeding.
Phase 2: Controlled Acidification
Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C. Causality: The acid-base neutralization is highly exothermic. Cooling prevents solvent boil-off and suppresses the formation of degradation byproducts.
Acid Addition: Dropwise, add 16.6 mL (66.5 mmol, 1.1 equivalents) of 4M HCl in anhydrous dioxane using an addition funnel over 20 minutes. Maintain vigorous stirring (500 RPM).
Self-Validation Checkpoint: Extract a 10 µL aliquot, dilute in 1 mL of water, and test with pH paper. The pH must be
≤
3, confirming complete protonation.
Phase 3: Nucleation and Aging
Seeding (Optional but Recommended): If spontaneous nucleation does not occur within 10 minutes of complete acid addition, add 10 mg of previously synthesized 1-(3-Methoxyphenyl)propan-1-amine HCl crystals.
Aging: Remove the ice bath and allow the slurry to warm to ambient temperature (20–25 °C). Stir for exactly 2 hours to allow Ostwald ripening, which minimizes fine particulates and grows easily filterable needle-like crystals.
Self-Validation Checkpoint: Extract a drop of the slurry and observe under a polarized light microscope (PLM). The presence of bright, birefringent crystals confirms successful solid-state formation rather than amorphous oiling.
Phase 4: Isolation and Desiccation
Filtration: Isolate the product via vacuum filtration using a sintered glass Buchner funnel (Medium porosity).
Washing: Wash the filter cake with two 20 mL portions of cold (0 °C) MTBE. Causality: Cold MTBE displaces the higher-boiling IPA and dioxane without dissolving the product lattice.
Drying: Transfer the solid to a vacuum oven. Dry at 40 °C under high vacuum (<10 mbar) for 12 hours.
Self-Validation Checkpoint: Weigh the solid at 8 hours and 12 hours. The mass must be constant (
Δ
< 0.1%), confirming the complete removal of volatile solvents.
Analytical Quality Control (QC)
To ensure the material is suitable for downstream pharmaceutical applications, perform the following release assays:
1
H-NMR (DMSO-
d6
, 400 MHz): Look for the distinct downfield shift of the methine proton adjacent to the amine, and the appearance of a broad integration of ~3H between
δ
8.0 - 8.5 ppm, corresponding to the -NH
3+
group.
Karl Fischer (KF) Titration: Water content should be
≤
0.5% w/w. High water content indicates hygroscopic uptake and requires re-drying.
Chiral HPLC: If synthesizing the R- or S- enantiomer (e.g., CAS 856562-95-3), utilize a chiral stationary phase (e.g., Chiralpak AD-H) with a Hexane/IPA mobile phase to verify that no racemization occurred during the exothermic salt formation[3].
References
Organic Process Research & Development. Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. ACS Publications. Retrieved from[Link][2]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Continuous Flow Synthesis of 1-(3-Methoxyphenyl)propan-1-amine
Strategic Rationale & Mechanistic Insights
1-(3-Methoxyphenyl)propan-1-amine is a highly valuable primary amine pharmacophore utilized in the development of neuroactive and cardiovascular therapeutics. Traditionally, the synthesis of primary amines via direct reductive amination with ammonia is plagued by poor selectivity. Over-alkylation frequently occurs because the primary amine product competes with ammonia to attack the starting ketone, leading to the formation of secondary and tertiary amines[1].
From a mechanistic perspective, the selectivity is dictated by the competitive hydrogenation rates of the primary versus secondary imine intermediates. When using common supported metal catalysts (such as Pd/C or Pt/C), the secondary imine preferentially adsorbs onto the metal surface via an N-adsorption mode, drastically accelerating the formation of the undesired secondary amine byproduct[2].
To circumvent this causality, this protocol employs a telescoped, two-module continuous flow strategy:
Oxime Condensation : Reacting 1-(3-Methoxyphenyl)propan-1-one (3'-methoxypropiophenone) with hydroxylamine locks the nitrogen source, completely preventing the oligomerization pathways inherent to direct ammonia use.
Packed-Bed Hydrogenation : The oxime is subsequently reduced to the primary amine in a micro-packed-bed reactor (PBR). In traditional batch reactors, this gas-liquid-solid reaction is severely limited by the mass transfer of hydrogen gas into the liquid phase. By utilizing a continuous flow PBR, we establish a Taylor (segmented) flow regime. This creates a highly active thin liquid film over the catalyst particles, minimizing the diffusion path of H2 and accelerating the reaction rate by orders of magnitude[3]. Furthermore, the continuous removal of the primary amine from the catalytic bed prevents product degradation and side reactions[4].
System Configuration & Fluidic Workflow
The continuous flow system is designed as a self-validating, two-stage fluidic network. The first stage handles the homogeneous oxime condensation, while the second stage manages the multiphase hydrogenation.
Continuous flow setup for telescoped oxime formation and packed-bed hydrogenation.
Step-by-Step Experimental Protocol
This methodology is engineered to be a self-validating system, ensuring that intermediate conversion is verified before downstream multiphase processing occurs.
Phase 1: Reagent & Catalyst Preparation
Stream A (Substrate): Prepare a 0.5 M solution of 1-(3-Methoxyphenyl)propan-1-one in absolute ethanol. Degas the solution by sparging with nitrogen for 15 minutes.
Stream B (Reagent): Prepare a solution containing 0.6 M Hydroxylamine hydrochloride (NH2OH·HCl) and 0.6 M Sodium Acetate (NaOAc) in a 1:1 (v/v) mixture of deionized water and ethanol.
Catalyst Bed: Pack a stainless-steel column (4.0 mm ID × 50 mm Length) with 5% Pd/C catalyst (approx. 200 mg). To prevent channeling and excessive pressure drops, dilute the catalyst 1:3 by weight with inert glass beads (100–200 μm diameter)[1].
Phase 2: System Priming & Hydrodynamic Equilibration
Connect HPLC pumps to Stream A and Stream B inlets. Prime the entire fluidic network with absolute ethanol at a combined flow rate of 0.5 mL/min.
Self-Validation Checkpoint 1 (Hydrodynamics): Monitor the system back-pressure via the inline pressure sensor located before the PBR. A stable pressure drop of <5 bar across the packed bed confirms the absence of clogging and ensures uniform fluid distribution[3].
Set the Back Pressure Regulator (BPR) at the system outlet to 10 bar to maintain hydrogen solubility during the reaction phase.
Phase 3: Telescoped Continuous Operation
Module 1 (Oxime Formation): Introduce Stream A and Stream B at 0.25 mL/min each into a PEEK T-mixer. Route the combined stream through a 10 mL perfluoroalkoxy (PFA) thermal coil reactor maintained at 60 °C. This provides a residence time (
tres
) of 20 minutes.
Self-Validation Checkpoint 2 (Chemical Conversion): Temporarily divert the effluent from the thermal coil to an offline GC-FID or inline FT-IR. Proceed to the next step only when >99% conversion of the ketone to the corresponding oxime is confirmed.
Module 2 (Hydrogenation): Re-route the oxime stream into a gas-liquid T-mixer. Introduce high-purity H2 gas regulated by a Mass Flow Controller (MFC) at a rate of 15 standard cubic centimeters per minute (sccm).
Direct the segmented gas-liquid flow into the Pd/C packed-bed reactor, which is heated to 50 °C. The residence time within the catalytic bed will be approximately 2.5 minutes.
Phase 4: Steady-State Collection & Isolation
Discard the effluent collected during the first 3 total system residence times (equilibration phase).
Begin collecting the steady-state product stream into a receiving flask vented safely to a fume hood exhaust to release unreacted H2 gas.
Concentrate the collected effluent in vacuo to remove ethanol.
Redissolve the residue in 1 M HCl (aq) and wash with ethyl acetate to remove any trace unreacted ketone or neutral impurities.
Basify the aqueous layer to pH 12 using 2 M NaOH (aq) and extract with dichloromethane. Dry the organic layer over anhydrous Na2SO4 and concentrate to yield pure 1-(3-Methoxyphenyl)propan-1-amine.
Quantitative Performance Metrics
The transition from batch to continuous flow micro-packed-bed reactors yields dramatic improvements in both throughput and selectivity, directly addressing the mass-transfer limitations and over-alkylation risks of traditional methods.
Technical Support Center: Synthesis of 1-(3-Methoxyphenyl)propan-1-amine
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 1-(3-Methoxyphenyl)propan-1-amine. This guide is designed for researchers, chemists, and drug development pro...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-(3-Methoxyphenyl)propan-1-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this key chemical intermediate. We will focus primarily on the most prevalent and versatile synthetic route: the reductive amination of 1-(3-methoxyphenyl)propan-1-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing 1-(3-Methoxyphenyl)propan-1-amine?
The most widely employed method is the one-pot reductive amination of 1-(3-methoxyphenyl)propan-1-one (also known as 3'-methoxypropiophenone). This approach involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.[1] This method is favored for its operational simplicity and the availability of various selective reducing agents.[2]
Q2: What are the necessary starting materials for the reductive amination pathway?
Amine Source: An excess of an ammonia equivalent, such as ammonium acetate, ammonium chloride, or ammonia dissolved in an alcohol (e.g., 7N NH₃ in Methanol).
Reducing Agent: A hydride source to reduce the imine intermediate. Common choices include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation.[1][5][6]
Solvent: A suitable solvent that can dissolve the reactants and does not react with the reducing agent. Methanol, ethanol, and 1,2-dichloroethane (DCE) are common choices.[5]
Q3: Why is pH control important during reductive amination?
The formation of the imine intermediate is an acid-catalyzed dehydration reaction that is pH-dependent. The reaction is typically most efficient under mildly acidic conditions (pH ~4-6).[7] If the pH is too high (basic), the initial addition of the amine to the carbonyl is slow. If the pH is too low (strongly acidic), the amine source will be fully protonated to its non-nucleophilic ammonium form, preventing it from attacking the carbonyl group.
Q4: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
TLC: Spot the reaction mixture against a standard of the starting ketone. The disappearance of the ketone spot and the appearance of a new, typically more polar, product spot indicates reaction progression. A suitable eluent system might be dichloromethane/methanol or ethyl acetate/hexane.
GC-MS: This provides a more quantitative assessment, allowing you to monitor the consumption of the starting material and the formation of the product and any byproducts.
Q5: Are there alternative synthetic routes besides standard reductive amination?
Yes, the Leuckart-Wallach reaction is a classical method for reductive amination that uses formic acid or its derivatives (like ammonium formate or formamide) as both the nitrogen source and the reducing agent.[8][9][10] This method often requires high temperatures (120-180 °C) and results in an N-formylated intermediate that must be hydrolyzed in a separate step to yield the final primary amine.[9][10][11]
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis of 1-(3-Methoxyphenyl)propan-1-amine via reductive amination.
Problem 1: Low or No Product Yield
Low yield is the most common challenge. The following decision tree and detailed explanations will help diagnose the root cause.
Technical Support Center: Purification of 1-(3-Methoxyphenyl)propan-1-amine
Welcome to the technical support center for the purification of 1-(3-Methoxyphenyl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of 1-(3-Methoxyphenyl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with this product, particularly when it presents as an oily, difficult-to-purify substance. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these strategies to your specific experimental context.
Section 1: Understanding the Challenge - The Oily Amine
1-(3-Methoxyphenyl)propan-1-amine is a primary amine that is often a liquid or low-melting solid at room temperature, frequently appearing as a pale-yellow to yellow-brown oil. The oily nature, combined with the basicity of the amine functional group, presents unique purification challenges. Common impurities often stem from the synthetic route, typically a reductive amination of 1-(3-methoxyphenyl)propan-1-one, and can include unreacted starting material, imine intermediates, and products from over-alkylation or side reactions. Furthermore, amines are susceptible to air oxidation, which can lead to colored impurities.[1]
To select an appropriate purification strategy, it is crucial to understand the physical properties of the target compound and its likely contaminants.
Table 1: Physical Properties of 1-(3-Methoxyphenyl)propan-1-amine and a Key Precursor
As the table illustrates, the boiling points of the desired amine and the common ketone precursor are very close, making standard distillation a challenging and often ineffective separation method.
Section 2: Troubleshooting Guide for Oily Products
This section addresses specific issues you may encounter during purification in a direct question-and-answer format.
Q1: My crude product is a dark, oily mixture that is difficult to handle. What is the best initial purification step?
A1: For a crude, oily amine, the most robust initial step is an acid-base extraction. This leverages the basicity of the amine to separate it from neutral or acidic impurities.
The Causality: Your desired product is a base. By treating the crude mixture with an acid (like 1M HCl), you convert the amine into its corresponding ammonium salt (1-(3-methoxyphenyl)propan-1-ammonium chloride). This salt is ionic and therefore highly soluble in water.[4] Neutral organic impurities, such as unreacted 1-(3-methoxyphenyl)propan-1-one, will remain in the organic solvent.[4] This allows for a clean separation using a separatory funnel.
Troubleshooting:
Emulsion Formation: Vigorous shaking can create emulsions. If this occurs, try adding a small amount of brine (saturated NaCl solution) to break the emulsion. Gentle, repeated inversions of the separatory funnel are often sufficient for extraction and minimize this issue.
Checking for Complete Extraction: After the acid wash, you can test a small sample of the organic layer by TLC or GC to ensure all the amine has been extracted into the aqueous layer.
Q2: My amine product is an oil and will not crystallize directly. How can I obtain a solid for purification?
A2: This is the classic challenge with oily amines. The most effective strategy is to convert the amine into a crystalline salt. The hydrochloride salt of 1-(3-methoxyphenyl)propan-1-amine is a stable, white to yellow solid, making it an excellent candidate for purification by crystallization.
The Causality: Salt formation introduces strong ionic interactions (ion-dipole and ion-ion forces), which promote the formation of a well-defined crystal lattice.[5] These forces are significantly stronger than the weaker van der Waals forces between the neutral amine molecules, which is why the free base is an oil.
Recommended Method: After performing the acid-base extraction described in Q1, you will have your amine salt in the aqueous layer. You can then either attempt to crystallize the salt directly from the water/acid solution (if solubility allows) or proceed to liberate the free amine and then form the salt in an organic solvent. For a detailed workflow, see the protocol in Section 3.
Q3: I've formed the hydrochloride salt, but it oiled out or won't crystallize from solution. What can I do?
A3: This is a common crystallization problem. The issue lies in finding the right solvent system and conditions for nucleation and crystal growth.[6]
The Causality: Crystallization requires the solution to be supersaturated, meaning it contains more dissolved solute than it can normally hold at that temperature.[7] If the supersaturation is too high or the cooling is too rapid, the product can crash out as an amorphous solid or an oil.
Troubleshooting Steps:
Solvent Choice is Key: The ideal solvent dissolves the salt when hot but not when cold.[7] For amine hydrochlorides, common choices include isopropanol (IPA), ethanol, or mixtures like IPA/diethyl ether or ethanol/ethyl acetate. You may need to screen several solvents.
Induce Crystallization:
Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites for crystal growth.
Seeding: If you have a tiny crystal of the pure salt, add it to the cooled, supersaturated solution. This seed crystal provides a template for further crystallization.
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[6]
Q4: My amine streaks severely on my silica gel flash chromatography column, resulting in poor separation. How do I resolve this?
A4: This is a classic problem caused by the interaction of a basic compound with the acidic surface of silica gel.
The Causality: Silica gel has acidic silanol groups (Si-OH) on its surface. The basic amine interacts strongly with these sites, leading to irreversible adsorption or slow elution, which appears as "streaking" or "tailing" on the column.
Solutions:
Use a Basic Modifier: Add a small amount of a volatile base to your eluent system. A common choice is 0.5-1% triethylamine (Et₃N) or a 10% ammonia in methanol solution mixed with dichloromethane.[8] The modifier competes with your amine for the acidic sites on the silica, allowing your product to elute cleanly.
Switch the Stationary Phase: A better solution is to use a more suitable stationary phase.
Basic Alumina: Alumina is available in acidic, neutral, and basic forms. Basic alumina is an excellent choice for the purification of amines as it eliminates the problematic acidic interactions.[8][9]
Reverse-Phase Silica (C18): For polar amines, reverse-phase chromatography can be very effective. The separation occurs on a non-polar stationary phase using a polar mobile phase (e.g., water/acetonitrile or water/methanol).[10]
Section 3: Detailed Experimental Protocols
These protocols provide a validated, step-by-step guide to the most common and effective purification strategies.
Protocol 1: Purification via Hydrochloride Salt Formation and Liberation
This is the most highly recommended method for purifying oily 1-(3-methoxyphenyl)propan-1-amine. It effectively removes neutral impurities and provides a solid intermediate that can be purified by recrystallization.
Acidic Extraction:
Dissolve the crude oily amine (1.0 eq) in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
Extract the organic solution with 1 M hydrochloric acid (2-3 portions).
Combine the aqueous extracts. The desired amine is now in the aqueous phase as the hydrochloride salt. The organic layer contains neutral impurities and can be discarded.
Liberation of the Free Amine:
Cool the combined aqueous layer in an ice bath.
Slowly add a strong base, such as 3 M NaOH or solid K₂CO₃, with stirring until the solution is strongly basic (pH > 12, check with pH paper). You will observe the oily free amine separating out.
Extract the liberated amine back into an organic solvent (e.g., diethyl ether or dichloromethane, 3 portions).
Drying and Salt Formation:
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to obtain the purified, but still oily, free amine.
Dissolve the purified oil in a minimal amount of a suitable solvent like anhydrous diethyl ether or isopropanol.
Slowly add a solution of HCl in diethyl ether (commercially available) or bubble dry HCl gas through the solution until precipitation is complete.
Crystallization and Isolation:
Collect the resulting solid precipitate by vacuum filtration.
Wash the solid with a small amount of cold diethyl ether to remove any residual impurities.
If necessary, recrystallize the solid from a suitable solvent (e.g., isopropanol) to achieve high purity.
Dry the pure hydrochloride salt under vacuum. If the free base is required, it can be regenerated by repeating step 2.
Caption: Workflow for Amine Purification via Salt Formation.
Protocol 2: Flash Column Chromatography on Basic Alumina
This method is an excellent alternative if salt formation proves difficult or if impurities are very similar in basicity to the target compound.
Column Preparation:
Select a column of appropriate size for your sample amount (typically a 50-100:1 ratio of alumina to crude product by weight).
Prepare a slurry of basic alumina in your starting eluent (e.g., hexane or petroleum ether).
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
Sample Loading:
Dissolve your crude oily amine in a minimal amount of the starting eluent or a slightly more polar solvent like dichloromethane.
Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of alumina. To do this, dissolve the oil in a volatile solvent (like dichloromethane), add a small amount of alumina, and evaporate the solvent completely to get a dry, free-flowing powder.
Carefully load the sample onto the top of the packed column.
Elution:
Begin eluting with a non-polar solvent (e.g., 100% hexane).
Gradually increase the polarity of the eluent by adding a more polar solvent, such as ethyl acetate or diethyl ether. A typical gradient might be from 0% to 20% ethyl acetate in hexane.
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate stain (e.g., ninhydrin for primary amines).
Isolation:
Combine the fractions containing the pure product.
Remove the solvent using a rotary evaporator to yield the purified oily amine.
Section 4: General FAQs
Q: What is the best overall purification strategy for an unknown, oily amine product?
A: There is no single "best" strategy, as the optimal method depends on the nature and quantity of impurities. However, a logical decision-making process can be followed. The flowchart below provides a general guide for selecting a purification strategy.
Caption: Decision Tree for Selecting a Purification Strategy.
Q: My synthesis is complete. How should I store my purified 1-(3-Methoxyphenyl)propan-1-amine to prevent it from turning yellow or degrading?
A: Amines are sensitive to oxidation by atmospheric oxygen, which often leads to the formation of colored impurities. To ensure long-term stability:
Store under an inert atmosphere: Displace the air in the storage vial with an inert gas like nitrogen or argon.
Refrigerate: Store the container in a refrigerator at 2-8°C to slow down potential degradation pathways.
Use an Amber Vial: Protect the compound from light, which can catalyze oxidative processes.
Q: My goal is to synthesize a single enantiomer. How can I resolve the racemic mixture?
A: If you have prepared a racemic mixture of 1-(3-methoxyphenyl)propan-1-amine, you can separate the enantiomers through a process called chiral resolution. The most common method is diastereomeric crystallization.[11]
Principle: You react the racemic amine with an enantiomerically pure chiral acid (a "resolving agent"), such as (+)-tartaric acid or (-)-mandelic acid.[11] This reaction forms a pair of diastereomeric salts.
Separation: Diastereomers have different physical properties, including solubility. With careful selection of a solvent, one diastereomeric salt will preferentially crystallize from the solution, while the other remains dissolved.[11]
Liberation: After separating the crystallized salt by filtration, you can regenerate the single enantiomer of the amine by treating the salt with a base, similar to the process described in Protocol 1.
References
Deltreil, A., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. Available at: [Link]
Deltreil, A., et al. (2022). Trichloroacetic acid fueled practical amine purifications. PMC - NIH. Available at: [Link]
Chemist Nate. (2022). Amine and HCl - salt formation reaction. YouTube. Available at: [Link]
Owen, J. H., et al. (2019). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. ACS Publications. Available at: [Link]
Chemistry LibreTexts. (2019). 22.2: Basicity of Amines and Ammonium Salt Formation. Available at: [Link]
Owen, J. H., et al. (2019). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. ResearchGate. Available at: [Link]
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Available at: [Link]
Google Patents. (n.d.). EP1746084B1 - Process for the preparation of saturated or unsaturated primary fatty amines.
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Available at: [Link]
Gas Processing & LNG. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Available at: [Link]
University of Rochester. (n.d.). Flash Column Chromatography. Available at: [Link]
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Available at: [Link]
Google Patents. (n.d.). EP1312600A1 - Process for separating mixtures of crude, water-containing amines originating from the amine synthesis.
Process Filtration. (n.d.). Why Amine Filtration is Crucial in Petrochemical Gas Processing. Available at: [Link]
Cheméo. (n.d.). Chemical Properties of 1-Propanamine, 3-methoxy- (CAS 5332-73-0). Available at: [Link]
Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Available at: [Link]
Reddit. (2024). r/Chempros - Amine workup. Available at: [Link]
Google Patents. (n.d.). DE3606941A1 - METHOD FOR SEPARATING PRIMARY AND TERTIA AMINES BY AZEOTROPE DISTILLATION.
The Science Notes. (2021). Amines | NEB Grade 12 Notes | Organic Chemistry. Available at: [Link]
Azov, V. A. (n.d.). Resolution of racemic amine mixtures is an important preparation method for enantio. Available at: [Link]
Chemistry LibreTexts. (2023). Liquid Chromatography. Available at: [Link]
Columbia University. (n.d.). Column chromatography. Available at: [Link]
ResearchGate. (2025). Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Available at: [Link]
ChemBK. (2024). 1-(3-methoxyphenyl)propan-1-one. Available at: [Link]
PMC - NIH. (2024). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. Available at: [Link]
University of Colorado Boulder. (n.d.). Crystallization. Available at: [Link]
Wikipedia. (n.d.). Chiral resolution. Available at: [Link]
SOPs. (n.d.). SOP: CRYSTALLIZATION. Available at: [Link]
PubMed. (2018). Resolution of methoxyphenamine and its analogues on a chiral stationary phase based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. Available at: [Link]
ResearchGate. (n.d.). Distillation and concentration process design for removal of heat stable salts in amine solution. Available at: [Link]
PubMed. (n.d.). Determination of amines used in the oil and gas industry (upstream section) by ion chromatography. Available at: [Link]
PharmaCompass. (n.d.). 1-(3-methoxyphenyl)propan-1-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available at: [Link]
ResearchGate. (2025). Validated Chiral LC Method for the Enantiomeric Separation of β-Amino-β-(3-Methoxyphenyl) Propionic Acid. Available at: [Link]
Minimizing side reactions during 3-methoxyphenyl amine synthesis
Welcome to the technical support center for the synthesis of 3-methoxyphenyl amine (also known as 3-aminoanisole or m-anisidine). This guide is designed for researchers, scientists, and drug development professionals to...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 3-methoxyphenyl amine (also known as 3-aminoanisole or m-anisidine). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and minimize side reactions during this important synthesis. Our goal is to provide you with the expertise and practical insights needed to achieve high-purity 3-methoxyphenyl amine consistently.
Introduction
The synthesis of 3-methoxyphenyl amine, a crucial intermediate in the pharmaceutical and fine chemical industries, is most commonly achieved through the reduction of 3-nitroanisole. While seemingly straightforward, this reduction can be prone to various side reactions that impact yield and purity. This guide provides a structured, question-and-answer-based approach to troubleshoot and optimize your synthesis, ensuring a self-validating and robust experimental protocol.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis of 3-methoxyphenyl amine. The questions are categorized based on the stage of the synthesis and the nature of the problem.
Category 1: Reaction Initiation and Control
Question 1: My catalytic hydrogenation of 3-nitroanisole is sluggish or incomplete. What are the likely causes and how can I resolve this?
Answer:
A slow or incomplete catalytic hydrogenation can be attributed to several factors, primarily related to catalyst activity, mass transfer limitations, and reaction conditions.
Catalyst Deactivation: The catalyst, typically Palladium on carbon (Pd/C) or Raney Nickel, can be poisoned by impurities in the starting material or solvent. Sulfur-containing compounds are notorious for poisoning noble metal catalysts.[1]
Troubleshooting:
Ensure the purity of your 3-nitroanisole and solvent. If necessary, purify the starting material by recrystallization or distillation.
Use a higher catalyst loading, but be mindful of the cost implications.
Consider a fresh batch of catalyst.
Mass Transfer Limitations: In a three-phase reaction system (solid catalyst, liquid substrate/solvent, and gaseous hydrogen), the rate can be limited by the diffusion of hydrogen from the gas phase into the liquid phase and to the catalyst surface.[2]
Troubleshooting:
Increase the agitation speed to improve gas-liquid mixing.
Increase the hydrogen pressure to enhance its solubility in the reaction medium.
Consider using a microchannel reactor, which offers superior mass and heat transfer, minimizing these limitations.[2]
Suboptimal Reaction Conditions: Temperature and pressure play a critical role in the reaction kinetics.
Troubleshooting:
Gradually increase the reaction temperature. For instance, with a Raney-RuNiC catalyst, the conversion of p-nitroanisole is significantly higher at 100-110°C compared to 60-70°C.[3]
Increase the hydrogen pressure. A higher pressure will increase the rate of reaction.
Category 2: Side Product Formation
Question 2: I am observing significant amounts of anilide impurities when using the iron/acetic acid reduction method. How can I prevent this?
Answer:
The formation of anilide byproducts is a well-documented side reaction in iron/acid reductions, particularly when using neat acetic acid.[4] This occurs due to the acetylation of the newly formed amine by the acetic acid under the reaction conditions.
Causality: The nucleophilic amine product attacks the electrophilic carbonyl carbon of acetic acid, leading to the formation of an N-acetylated impurity (N-(3-methoxyphenyl)acetamide).
Mitigation Strategies:
Modify the Acidic Medium: Instead of neat acetic acid, use a mixture of acetic acid and a non-acetylating solvent like ethanol.[4]
Alternative Acids: Employing halogen-containing aliphatic carboxylic acids, such as trifluoroacetic acid, can provide the desired amine in good yield without the formation of unwanted anilides.[4]
Aqueous Systems: Performing the reduction in an aqueous medium with an acid like hydrochloric acid will prevent anilide formation.
Question 3: My reaction mixture contains colored impurities, suggesting the formation of azo or azoxy compounds. What reaction conditions favor these side products and how can I avoid them?
Answer:
Azo and azoxy compounds are dimeric impurities formed from the condensation of intermediate species during the reduction of nitroarenes. Their formation is influenced by the choice of reducing agent and the reaction pH.
Mechanism of Formation: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. Condensation of the nitrosoarene and the hydroxylamine leads to the formation of an azoxy compound, which can be further reduced to an azo compound and then to the desired amine.[5]
Caption: Pathway of nitroarene reduction and azo/azoxy byproduct formation.
Preventative Measures:
Choice of Reducing Agent: Metal hydrides like lithium aluminum hydride (LiAlH4) are known to produce azo compounds when reducing aromatic nitro compounds and should generally be avoided for this synthesis.[6][7]
pH Control: The condensation reaction is often favored under neutral or slightly alkaline conditions. Maintaining an acidic pH throughout the reduction can suppress the formation of these dimeric impurities. For iron-based reductions, maintaining acidic conditions is standard.[7]
Strong Reducing Conditions: Ensuring sufficiently strong reducing conditions (e.g., adequate catalyst loading and hydrogen pressure in catalytic hydrogenation) promotes the complete reduction to the amine, minimizing the accumulation of intermediates that can lead to side products.
Category 3: Product Purity and Stability
Question 4: My isolated 3-methoxyphenyl amine is off-white or brownish and darkens over time. What is causing this discoloration and how can I obtain and store a pure, colorless product?
Answer:
The discoloration of 3-methoxyphenyl amine is typically due to air oxidation.[8] Anilines, in general, are susceptible to oxidation, which forms colored impurities.
Prevention during Workup and Purification:
Inert Atmosphere: Handle the product under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during purification steps like distillation or chromatography.
Antioxidants: In some cases, adding a small amount of an antioxidant like sodium sulfite during workup can help prevent oxidation.
Purification Methods:
Distillation: Vacuum distillation is a highly effective method for purifying liquid amines like 3-methoxyphenyl amine.
Recrystallization: If the product is a solid at room temperature or can be converted to a solid salt (e.g., hydrochloride), recrystallization from a suitable solvent can be very effective at removing colored impurities.[9]
Column Chromatography: For small-scale purifications, flash column chromatography on silica gel can be used. It is advisable to add a small amount of a tertiary amine like triethylamine (e.g., 0.5-1%) to the eluent to prevent the basic amine from tailing on the acidic silica gel.[9]
Storage:
Store the purified 3-methoxyphenyl amine in a dark, airtight container, preferably under an inert atmosphere.
Refrigeration can also help to slow down the rate of oxidation.
Category 4: Analytical Characterization
Question 5: What are the recommended analytical techniques for assessing the purity of my 3-methoxyphenyl amine and identifying unknown impurities?
Answer:
A combination of chromatographic and spectroscopic techniques is ideal for comprehensive purity analysis and impurity identification.
Analytical Technique
Application
Advantages
Considerations
High-Performance Liquid Chromatography (HPLC)
Quantitative purity assessment, detection of non-volatile impurities.[10]
Robust, highly quantitative, and widely applicable.[10][11]
Requires method development (column, mobile phase selection).
Gas Chromatography-Mass Spectrometry (GC-MS)
Detection of volatile impurities, definitive identification of impurities.[10]
High sensitivity and provides structural information from mass spectra.[10][12]
May require derivatization for polar compounds to improve volatility.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Structural elucidation of the main product and impurities.
Provides detailed structural information.
Lower sensitivity compared to chromatographic methods for impurity detection.
Fourier-Transform Infrared (FTIR) Spectroscopy
Functional group analysis to confirm the presence of the amine and absence of the nitro group.
Quick and provides information about functional groups.
Troubleshooting catalyst poisoning in amine hydrogenation reactions
Welcome to the Technical Support Center for Catalytic Hydrogenation. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in synthetic chemistry:...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Catalytic Hydrogenation. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in synthetic chemistry: catalyst deactivation during amine hydrogenation (e.g., reductive amination, nitrile reduction, and nitro reduction).
Successful catalytic hydrogenation requires a delicate balance of adsorption-desorption dynamics at the metal surface. When this balance is disrupted, the reaction stalls. This guide will walk you through diagnosing the root cause of deactivation, differentiating between reversible product inhibition and irreversible poisoning, and implementing field-proven mitigation strategies.
Diagnostic Workflow: Identifying the Deactivation Mechanism
Before altering your reaction conditions, you must establish the causality of the failure. The following workflow illustrates the logical progression for diagnosing a stalled hydrogenation reaction.
Caption: Diagnostic workflow for identifying and resolving hydrogenation catalyst deactivation.
FAQ Section 1: Diagnosing the Deactivation Mechanism
Q1: How do I differentiate between product inhibition (amine binding) and irreversible catalyst poisoning?A1: The distinction lies in the electronic interaction at the metal surface. Precious metals (Pd, Pt, Rh, Ru) utilize their d-electron orbitals to facilitate hydrogen activation[1].
Product Inhibition (Reversible): Primary and secondary amines possess a strong electron-donor character at the nitrogen atom. This lone pair can strongly coordinate to the catalytic site, directly competing with hydrogen and the substrate for active sites[2]. Because the product itself is the inhibitor, the reaction rate will gradually decline as the amine concentration increases.
Irreversible Poisoning: This occurs when impurities (e.g., sulfur compounds like thiols or thiophenes, heavy metals, or halides) form permanent, highly stable chemical bonds with the metal surface, physically blocking the active sites[3]. This typically presents as a sudden stall early in the reaction.
Q2: What are the threshold limits for common poisons in amine hydrogenation?A2: Sensitivity depends heavily on the metal and the operating temperature. Sulfur is notoriously detrimental; sulfur atoms have a strong affinity for metal centers, forming stable metal sulfides that block the catalytic cycle[4]. In industrial reforming and isomerization, feeds are strictly controlled to <0.5 ppm total sulfur to prevent poisoning[5]. For batch pharmaceutical hydrogenations using Pd/C, sulfur concentrations as low as 1–5 ppm can cause a 10–20% activity loss, while >20 ppm can lead to >95% deactivation[4]. Carbon monoxide (CO), often an impurity in make-up hydrogen gas, acts as a strong inhibitor and should be strictly monitored[6].
Quantitative Data: Common Hydrogenation Poisons & Inhibitors
To optimize your process, compare your feedstock specifications against these established thresholds and mitigation strategies.
Purify H₂ source; perform hot H₂ stripping if temporarily poisoned[6].
Halides (Cl⁻, Br⁻, I⁻)
Irreversible (Halide bridging/corrosion)
< 50 ppm
Pd > Pt > Rh
Add a mild base (e.g., NaOAc) to neutralize generated HX acids.
FAQ Section 2: Mitigation and Prevention Strategies
Q3: How can I mitigate the poisoning effect of the amine product itself?A3: Because the toxicity of nitrogen compounds decreases in the sequence Pd > Ru >> Rh[9], you must either alter the electronic state of the nitrogen atom or change your catalyst.
Acidic Modifiers: Performing the reaction in an acidic medium (e.g., acetic acid or methanolic HCl) protonates the amine to an ammonium salt. This eliminates the nitrogen's lone pair, preventing it from binding to the catalyst.
In Situ Protection: If synthesizing primary amines, adding an acylating agent (like Boc₂O) directly into the hydrogenation mixture rapidly converts the primary amine into a protected carbamate. Carbamates lack the strong basicity required to poison the catalyst[11].
Catalyst Selection: Rhodium exhibits excellent tolerance toward basic nitrogen functionalities compared to palladium or ruthenium, making it ideal for N-heterocycle or basic amine synthesis[9][10].
Q4: If sulfur or heavy metals are the culprits, can the catalyst be regenerated?A4: Generally, no. While high-temperature steam reforming catalysts can be regenerated via oxidation/reduction cycles[8][12], low-temperature pharmaceutical hydrogenation catalysts (like Pd/C or Pt/C) typically cannot be regenerated in situ once poisoned by sulfur[8]. The most effective strategy is feedstock purification prior to the reactor[12]. If the deactivation is due to physical fouling (coking or heavy organic deposition) rather than chemical poisoning, a regeneration protocol involving rigorous solvent washing may restore partial activity.
Experimental Protocols
To ensure scientific integrity, use these self-validating protocols to diagnose and overcome your catalyst issues.
Protocol 1: The Catalyst Spiking Test (Diagnosing Feedstock Impurities)
Purpose: To definitively distinguish between irreversible feedstock poisoning and reversible product inhibition.
Baseline Execution: Set up your standard hydrogenation reaction in a pressurized vessel equipped with a gas uptake monitor. Initiate the reaction and monitor the H₂ consumption curve.
Identify the Stall: Wait until the H₂ uptake rate drops to near zero (the stall point).
The Spike: Depressurize the reactor safely. Introduce an additional 50% of the original catalyst loading (ensure the catalyst is wetted with solvent under an inert atmosphere to prevent pyrophoric ignition).
Re-initiation & Observation (The Validation Step): Re-pressurize with H₂ and resume stirring.
Outcome A (Product Inhibition): If H₂ uptake resumes at a rate proportional to the new catalyst amount, the original catalyst was inhibited by the accumulating amine product.
Outcome B (Irreversible Poisoning): If H₂ uptake remains flat or stalls again almost immediately, a permanent poison (e.g., sulfur) is present in the feedstock, instantly deactivating the fresh catalyst[3].
Purpose: To protonate basic amine products in situ, preventing active site coordination.
Solvent Preparation: Prepare three solvent systems:
Control: 100% Methanol.
Test 1: 95% Methanol / 5% Acetic Acid (v/v).
Test 2: 100% Acetic Acid.
Reaction Setup: Load the substrate, selected solvent, and catalyst (e.g., 5% Rh/C or 10% Pd/C) into parallel reactors. Purge with inert gas, then pressurize with H₂.
Execution: Run the reactions under identical temperature and pressure conditions. Monitor the H₂ uptake.
Work-up & Neutralization: Upon completion, the reactions containing acetic acid will yield the amine-acetate salt. To isolate the free base amine, concentrate the mixture, dissolve in an organic solvent (e.g., EtOAc), and wash with a saturated aqueous NaHCO₃ or NaOH solution until the aqueous layer is basic (pH > 9). Extract, dry, and concentrate.
References
Hydrogenation Catalysis Guide. jmcct.com. Available at:[Link]
Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. Available at:[Link]
Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the[Rh(COD)(PPh3)2]PF6 Precursor. ResearchGate. Available at:[Link]
Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor. ACS Publications. Available at:[Link]
What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? Axens. Available at:[Link]
Understanding Catalyst Poisoning In Precious Metal Catalysts: Causes, Problems, And Solutions. Stanford Advanced Materials. Available at:[Link]
Addressing Unique Catalyst Deactivation Challenges for Converting Biomass-Derived Feedstocks. ChemCatBio. Available at:[Link]
REMOVAL OF SULPHUR FROM NAPHTHA, CATALYSTS SLECTION AND ITS POISIONS. IJCRT. Available at:[Link]
Catalyst deactivation Common causes. AmmoniaKnowHow. Available at:[Link]
Technical Support Center: Purification of Amine Products from Ketone Precursors
Welcome to the technical support center for the purification of amine products, specifically focusing on the removal of unreacted ketone precursors. This guide is designed for researchers, scientists, and drug developmen...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of amine products, specifically focusing on the removal of unreacted ketone precursors. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the crucial purification step following reductive amination or other amine synthesis routes involving ketones. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments. Our approach is grounded in fundamental chemical principles and validated by practical, field-proven insights to ensure you can achieve the desired purity for your amine products.
The Challenge: Separating Structurally Similar Compounds
Reductive amination is a widely used and powerful method for synthesizing primary, secondary, and tertiary amines.[1][2][3][4] However, a common challenge is the removal of unreacted starting materials, particularly the ketone precursor, from the final amine product. The structural similarities between the ketone and the resulting amine can make separation difficult, especially when they have close boiling points or similar polarities. This guide will walk you through various purification strategies, from classical techniques to modern solutions, to help you overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the first separation technique I should consider for removing unreacted ketone from my amine product?
A1: For a significant number of cases, acid-base extraction is the most straightforward and cost-effective initial approach.[5][6][7][8] This technique leverages the basicity of the amine product. By treating the crude reaction mixture with an aqueous acidic solution (e.g., 1M HCl), the amine is protonated to form a water-soluble ammonium salt, which partitions into the aqueous phase.[7][8][9] The neutral, unreacted ketone will remain in the organic layer.[6] After separating the layers, the aqueous layer containing the amine salt can be basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent.[7]
Q2: My amine is not extracting well into the aqueous acid. What could be the problem?
A2: Several factors could be at play:
Insufficient Acid: Ensure you are using a sufficient molar excess of acid to protonate all of the amine.
Steric Hindrance: A highly sterically hindered amine may be difficult to protonate.
Low Basicity: If your amine is very weakly basic (e.g., an aniline derivative), you may need a stronger acid or a different technique.
Emulsion Formation: Emulsions can prevent clean separation of the layers. Try adding brine (saturated NaCl solution) to break the emulsion.
Q3: Acid-base extraction isn't working for my compounds. What are my other options?
A3: If extraction fails, consider the following techniques:
Chromatography: Column chromatography is a highly effective method for separating compounds with different polarities.[10]
Scavenger Resins: These are polymer-supported reagents that selectively react with and remove specific functional groups.[11][12] For ketone removal, a resin with a hydrazide or amine functionality can be very effective.[13][14]
Distillation: If there is a significant difference in the boiling points of your amine and the ketone, distillation (simple or fractional) can be a viable option.[15]
Recrystallization: If your amine product is a solid, recrystallization can be a powerful purification technique, provided a suitable solvent is found in which the ketone is more soluble.[16][17][18]
Troubleshooting Guides
Guide 1: Optimizing Acid-Base Extraction
This guide provides a step-by-step workflow for troubleshooting and optimizing an acid-base extraction protocol.
dot
Caption: Workflow for optimizing acid-base extraction.
Experimental Protocol: Standard Acid-Base Extraction
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid. Shake vigorously, venting frequently.
Layer Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.
Repeat Extraction (Optional but Recommended): To ensure complete extraction of the amine, add a fresh portion of 1M HCl to the organic layer, shake, and combine the aqueous layers.
Ketone Removal: The organic layer now contains the unreacted ketone and other neutral impurities. It can be washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), and the solvent evaporated.
Amine Recovery: Cool the combined aqueous layers in an ice bath and slowly add a concentrated base (e.g., 6M NaOH) until the solution is strongly basic (pH > 10, check with pH paper).
Back Extraction: Extract the free amine from the basified aqueous layer with several portions of a fresh organic solvent.
Final Steps: Combine the organic extracts, wash with brine, dry over an anhydrous salt, and evaporate the solvent to yield the purified amine.
Guide 2: Utilizing Scavenger Resins for Ketone Removal
Scavenger resins are an excellent choice for removing small to moderate amounts of unreacted ketone, especially when other methods are cumbersome.[12] They offer high selectivity and a simple filtration-based workup.
Table 1: Common Scavenger Resins for Ketone Removal
Resin Functional Group
Reaction with Ketone
Typical Conditions
Supplier Examples
Hydrazide
Forms a hydrazone
Room temperature, various solvents
Biotage ISOLUTE SCX-2
Aminomethyl
Forms an imine
Room temperature, may require mild acid catalyst
Sigma-Aldrich Amino-functionalized silica gel
dot
Caption: Workflow for ketone removal using scavenger resins.
Experimental Protocol: Ketone Scavenging with a Hydrazide Resin
Resin Preparation: If necessary, pre-swell the hydrazide-functionalized resin in the reaction solvent for 30-60 minutes.
Addition: To the crude reaction mixture dissolved in a suitable solvent (e.g., DCM, THF, MeOH), add the scavenger resin (typically 2-4 equivalents relative to the ketone).
Reaction: Stir the suspension at room temperature. The reaction time can vary from a few hours to overnight.
Monitoring: Monitor the disappearance of the ketone from the solution using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
Workup: Once the ketone is consumed, filter the mixture and wash the resin thoroughly with the reaction solvent.
Isolation: Combine the filtrate and washes, and remove the solvent under reduced pressure to obtain the purified amine product.
Guide 3: Purification by Column Chromatography
When dealing with non-basic amines or when acid-base extraction is ineffective, column chromatography is a reliable alternative.
Table 2: General Guidelines for Chromatographic Separation of Amines and Ketones
Parameter
Recommendation
Rationale
Stationary Phase
Silica gel is most common. For very basic amines, consider alumina (neutral or basic) or a deactivated silica gel to reduce tailing.
Amines can interact strongly with the acidic silanol groups on silica, leading to poor peak shape.
Mobile Phase
A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
The polarity can be fine-tuned to achieve optimal separation.
Additive
For basic amines on silica, adding a small amount of a volatile base like triethylamine (0.1-1%) or ammonia in methanol to the eluent can significantly improve peak shape.[10]
The additive competes with the amine for binding to the active sites on the silica, preventing tailing.
dot
Caption: Decision tree for developing a chromatographic separation.
References
4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
Production of a low‐cost scavenger resin to capture aldehydes and ketones in solutions. (2025, August 6). e-conversion - TUM. Retrieved from [Link]
Acid–base extraction - Wikipedia. (n.d.). Retrieved from [Link]
Acid-Base Extraction Tutorial. (2020, March 22). YouTube. Retrieved from [Link]
Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. (2019, August 9). ACS Omega. Retrieved from [Link]
Liquid/liquid Extraction. UCLA Chemistry and Biochemistry. Retrieved from [Link]
A Comparison between Continuous and Batch Processes to Capture Aldehydes and Ketones by Using a Scavenger Resin. (2017, October 11). ACS Publications. Retrieved from [Link]
Scavenger Resins. Amerigo Scientific. Retrieved from [Link]
Reductive amination - Wikipedia. (n.d.). Retrieved from [Link]
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved from [Link]
Application Note – Reductive Amination. Synple Chem. Retrieved from [Link]
Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. (2008, June 13). PubMed. Retrieved from [Link]
Synthesis of primary amines. Organic Chemistry Portal. Retrieved from [Link]
Reductive Amination of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]
Amine Production. Koch-Glitsch. Retrieved from [Link]
Recrystallisation. University of Sydney. Retrieved from [Link]
What is the best technique for amide purification? (2020, November 2). ResearchGate. Retrieved from [Link]
Lab 1-Recrystallization Lab. Wellesley College. Retrieved from [Link]
How do I best conduct a recrystallization when the impurities are similar solubilities as the product? (2018, January 10). Sciencemadness Discussion Board. Retrieved from [Link]
Amines – Classification and separation. ResearchGate. Retrieved from [Link]
Resolving emulsion formation during extraction of 1-(3-Methoxyphenyl)propan-1-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the isolation of 1-(3-Methoxyphenyl)prop...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the isolation of 1-(3-Methoxyphenyl)propan-1-amine .
Liquid-liquid extraction (LLE) of basic amines is notoriously prone to emulsion formation. This guide bypasses generic advice, focusing instead on the physicochemical causality of your target molecule, providing self-validating protocols to ensure high-yield, emulsion-free phase separations.
Physicochemical Profiling & Quantitative Data
To troubleshoot an extraction, we must first understand the thermodynamic and physical properties driving the phase partitioning of 1-(3-Methoxyphenyl)propan-1-amine . The molecule features a highly lipophilic tail (the 3-methoxyphenyl ring and propyl chain) and a highly polar, ionizable head (the primary amine).
Table 1: Target Analyte Properties
Property
Value / Characteristic
Mechanistic Impact on Extraction
pKa (Amine)
~ 9.5 – 10.0
Dictates the pH required for free-base extraction. Aqueous pH must be strictly > 12 to prevent partial protonation.
LogP (Free Base)
~ 2.1
Highly soluble in organic solvents; partitions strongly into the organic phase when fully deprotonated.
Density (Free Base)
~ 1.02 g/mL
Nearly identical to water. If extracted neat or in highly concentrated solutions, it can cause phase inversion or density matching.
Surfactant Potential
High (at pH 8–10)
At intermediate pH, the mixture of neutral and protonated species acts as a classical surfactant, stabilizing emulsions.
Table 2: Solvent Selection Matrix for Amine Extractions
Solvent
Density (g/mL)
Polarity Index
Emulsion Risk
Causality & Recommendation
DCM
1.33
3.1
High
Good density contrast, but prone to suspending fine aqueous droplets. Use only if target solubility demands it.
EtOAc
0.90
4.4
Moderate
Hydrogen-bonding capability leads to mutual solubility with water. Can form stubborn rag layers.
MTBE
0.74
2.5
Low
Excellent density contrast with water and low mutual solubility. Recommended primary extraction solvent.
Diagnostic FAQs: The "Why" and "How"
Q1: Why does my extraction of 1-(3-Methoxyphenyl)propan-1-amine specifically form a thick, milky emulsion during acid-base workup?A: The root cause is usually chemical, not mechanical. When the aqueous pH is near the compound's pKa (~9.5), an equilibrium exists between the neutral free base and the protonated ammonium salt. This partially ionized state is highly amphiphilic. The hydrophobic aromatic/propyl tail dissolves in the organic layer, while the hydrophilic ammonium head anchors into the aqueous layer. This drastically lowers the interfacial tension, stabilizing a metastable pseudo-homogeneous mixture (an emulsion) .
Q2: I added NaOH to basify the solution, but the emulsion persists. What is the mechanistic cause?A: There are two primary causes for this:
Localized pH Gradients: If the solution is not thoroughly mixed, the bulk pH may remain too low even if the local pH where the base was added is high.
Pickering Emulsions: If your synthetic route involved reductive amination, fine colloidal metal catalysts (e.g., Pd/C, Raney Ni) or aluminum salts (from
LiAlH4
) often accumulate at the liquid-liquid interface. These insoluble particulates physically coat the solvent droplets, creating an impenetrable barrier known as a Pickering emulsion .
Q3: How does adding brine (salting out) mechanistically break the emulsion?A: Adding saturated
NaCl
alters the thermodynamics of the aqueous phase. It increases the ionic strength and the density of the water layer. This maximizes the density differential between the two phases (gravity-driven separation) and decreases the solubility of the organic solvent in the aqueous phase (the "salting-out" effect). This forces the surfactant-like molecules to partition strictly into the organic layer, destabilizing the emulsion droplets .
Logical Workflows & Visualizations
Understanding the state of your molecule is critical. The following diagram illustrates how pH dictates the chemical state and partitioning behavior of the amine.
pH-Dependent Chemical State and Partitioning Pathway of the Amine.
Troubleshooting Decision Tree
If you encounter an emulsion, follow this logical progression to identify and resolve the root cause.
Emulsion Troubleshooting and Resolution Workflow for Amine Extractions.
Standardized Experimental Protocols
To ensure trustworthiness, every protocol below is designed as a self-validating system . This means the protocol includes built-in diagnostic checks to confirm the success of a step before proceeding.
Use this protocol to prevent emulsions before they occur.
Aqueous Preparation & pH Validation:
Transfer the crude aqueous reaction mixture to a beaker (do not use the separatory funnel yet).
Slowly add 5M
NaOH
while stirring continuously until the pH reaches > 12.
Self-Validation Step: Stop stirring and wait 60 seconds. Dip a pH test strip into the bulk solution (not just the surface). If the pH has dropped below 12, the system is buffering; add more
NaOH
until a stable pH > 12 is achieved.
Solvent Addition:
Transfer the basified aqueous layer to a separatory funnel.
Add MTBE (Methyl tert-butyl ether) at a ratio of 1:1 to the aqueous volume.
Gentle Phase Contact:
Do not shake vigorously. Invert the funnel gently 5–10 times, venting immediately after each inversion .
Swirl the funnel in a circular motion for 30 seconds to maximize surface area contact without inducing high shear forces.
Phase Separation & Extraction Validation:
Mount the funnel and allow the layers to separate for 5 minutes.
Self-Validation Step: Drain the aqueous layer into a clean flask. Spot the aqueous layer on a TLC plate alongside a reference standard of the amine. Develop in a highly polar solvent system (e.g., 10% MeOH in DCM with 1%
NH4OH
). If the amine is still present in the aqueous layer, perform a second extraction with fresh MTBE.
Protocol B: Rapid Emulsion Remediation (The "Break-It" Protocol)
Use this protocol if a stubborn emulsion (rag layer) has already formed.
Diagnostic Aliquot Test (Self-Validation Step):
Before treating the entire bulk mixture, extract a 1 mL aliquot of the emulsion and place it in a microcentrifuge tube.
Centrifuge at 5000 rpm for 2 minutes.
Interpretation: If the aliquot separates cleanly, the bulk emulsion is kinetically trapped; proceed to Step 2. If a solid pellet forms at the bottom, particulates are stabilizing the emulsion; proceed to Step 3.
Chemical/Thermodynamic Disruption:
Add saturated
NaCl
(brine) equivalent to 20% of the aqueous phase volume directly into the separatory funnel.
Add a few drops of a co-solvent (e.g., Ethanol or Methanol) to alter the interfacial tension .
Gently swirl and let stand for 10 minutes.
Physical Disruption (Filtration):
If the emulsion persists due to particulates (Pickering emulsion), drain the entire emulsified layer into a vacuum filtration setup equipped with a tightly packed pad of Celite (diatomaceous earth).
Wash the Celite pad with fresh MTBE.
Transfer the filtrate back to a clean separatory funnel; the phases will now separate instantly.
References
The methodologies and mechanistic principles outlined in this guide are grounded in established separation science and analytical chemistry standards.
Tips for Troubleshooting Liquid–Liquid Extractions
LCGC International
URL:[Link]
How Can We Improve Our Liquid-Liquid Extraction Processes?
SCION Instruments
URL:[Link]
Emulsion Breaking Techniques for Oil in Water Solvent Extractions
Spectro Scientific
URL: [Link]
Problems with extractions - Chemistry Teaching Labs
University of York
URL:[Link]
Troubleshooting
Technical Support Center: Thermal Control in Stereospecific Amine Synthesis
Welcome to the Advanced Applications Support Center. As drug development increasingly relies on enantiopure chiral amines, mastering the thermodynamic and kinetic boundaries of your synthetic pathways is critical.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Support Center. As drug development increasingly relies on enantiopure chiral amines, mastering the thermodynamic and kinetic boundaries of your synthetic pathways is critical. This guide is designed for researchers and process scientists to troubleshoot, optimize, and scale stereospecific amine syntheses by strictly controlling temperature variables.
Troubleshooting Guide: Cryogenic Control in Ellman's Auxiliary Additions
Issue: Inconsistent or low Diastereomeric Ratio (dr) during the hydride reduction of N-tert-butanesulfinyl imines.
Diagnostic Analysis:
The reduction of sulfinyl imines (using reagents like NaBH₄, L-Selectride, or DIBAL-H) is highly dependent on a rigid, chelation-controlled transition state. When using an Ellman's auxiliary such as (R)-tert-butylsulfinamide, the bulkier groups must be placed in equatorial positions to allow a fully diastereo-controlled intramolecular hydride transfer, establishing the desired stereocenter 1.
Root Cause (Causality):
If the reaction temperature exceeds the optimal cryogenic threshold (typically -50 °C to -78 °C), the entropic penalty of the highly ordered, six-membered chair-like transition state is overcome by the available thermal energy. This thermal flexibility allows competing, non-chelated transition states to participate in the reaction, leading to the formation of the undesired epimer and severely eroding the dr []().
Resolution:
Transition from manual dry-ice baths to automated cryogenic reactors with precise PID feedback loops. Manual replenishments introduce thermal cycling (±5 °C fluctuations), which is enough to break chelation control during the critical hydride transfer phase.
FAQs: Thermal Optimization in Biocatalytic & Chemical Amination
Q: Why does my enantiomeric excess (ee) drop when scaling up my ω-transaminase (ω-TA) reaction at 45 °C?A: When moving from analytical to preparative scale, heat dissipation becomes a significant challenge. While engineered ω-TAs (such as those derived from Arthrobacter sp.) are designed to tolerate 45 °C to improve the solubility of bulky ketone substrates and favorably shift the thermodynamic equilibrium 2, prolonged exposure in large-scale reactors can lead to localized thermal degradation of the pyridoxal 5'-phosphate (PLP) cofactor 3.
Causality: PLP is essential for the transamination mechanism. Its thermal degradation not only halts the stereoselective amination but also allows non-selective background reactions to proceed, thereby eroding the ee.
Solution: Implement a continuous-flow loop reactor or active jacket cooling to eliminate thermal gradients, ensuring the entire reaction volume remains strictly at the optimal biocatalytic temperature 4.
Q: How do I control the exotherm during transition-metal catalyzed asymmetric reductive amination (ARA)?A: ARA utilizing transition metal catalysts (e.g., Ru or Ir) alongside hydrogen gas is highly exothermic. In standard batch reactors, poor mass and heat transfer lead to temperature spikes that destroy the chiral catalyst's stereocontrol, dropping the ee significantly 5.
Causality: The enantioselectivity of the metal-ligand complex is kinetically controlled. Elevated temperatures provide the activation energy required for the less hindered, non-selective face of the imine to be reduced.
Solution: Transition the process to a continuous-flow microreactor. The high surface-area-to-volume ratio of microreactors allows for instantaneous heat dissipation, maintaining the strict thermal boundaries required to achieve >94% ee . Furthermore, mass transfer intensification in flow systems ensures a uniform residence time, preventing over-reduction [[6]]().
Quantitative Data: Temperature vs. Stereoselectivity
The following table summarizes the thermal boundaries required to maintain stereochemical integrity across various amine synthesis methodologies.
Methodology: Diastereoselective Hydride Reduction of N-tert-Butanesulfinyl Imines
This protocol utilizes a self-validating framework to ensure thermal excursions do not compromise the diastereomeric ratio.
Step 1: Reactor Preparation & Substrate Loading
Flame-dry a multi-neck jacketed reactor and purge with N₂. Dissolve the sulfinyl imine (1.0 equiv) in anhydrous THF (0.4 M concentration).
Step 2: Cryogenic Equilibration
Lower the jacket temperature to -50 °C.
Causality: The required stereoselectivity relies entirely on freezing the molecule into a rigid, six-membered transition state. Thermal energy above -50 °C introduces entropic flexibility, eroding the dr 1.
Validation Checkpoint: Insert an internal PT100 thermocouple. Do not initiate reductant addition until the internal temperature remains strictly at -50 °C ± 2 °C for a continuous 15-minute window.
Step 3: Reductant Dosing
Add L-Selectride (1.0 M in THF, 1.5 equiv) via a syringe pump at a rate of 0.5 mL/min.
Causality: Rapid addition causes localized exotherms that break the chelation control, providing the activation energy for the undesired epimer to form .
Validation Checkpoint: Configure the syringe pump to interface with the internal thermocouple. If the temperature spikes above -45 °C, the pump must automatically pause until the system re-equilibrates to -50 °C.
Step 4: Reaction Monitoring & Quenching
Stir for 4 hours at -50 °C.
Validation Checkpoint: Withdraw a 50 µL aliquot, quench in MeOH, and analyze via chiral HPLC. The reaction is validated and ready for full quenching (using saturated NH₄Cl) only if the starting imine peak is <1% and the dr is ≥96:4.
Decision Matrix: Temperature Excursion Management
Decision matrix for troubleshooting temperature-induced stereochemical failures in amine synthesis.
References
[7] Transaminase biocatalysis for chiral amines of pharmaceutical impact. BME OMIKK Repozitorium. 7
[5] Direct asymmetric reductive amination of a ketone with a continuous-flow system. ResearchGate. 5
Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography. RSC Publishing.
[3] Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC. 3
[2] Recent advances in ω-transaminase-mediated biocatalysis for the enantioselective synthesis of chiral amines. White Rose Research Online. 2
[1] Enantioselective Synthesis and Pharmacological Evaluation of Aza-CGP37157–Lipoic Acid Hybrids for the Treatment of Alzheimer's Disease. MDPI.1
[4] Early-Stage Implementation of ω-Transaminase-Catalyzed Reactions. DTU. 4
[6] Research advancement of continuous reductive amination in microreactors. 化工进展.6
Reversal of Diastereofacial Selectivity in Hydride Reductions of N-tert-Butanesulfinyl Imines. ACS Publications.
Storage stability and shelf-life extension of methoxyphenyl propylamines
Welcome to the Technical Support Center for Methoxyphenyl Propylamines . As a Senior Application Scientist, I have designed this resource to move beyond generic advice and provide you with field-proven, mechanistically g...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Methoxyphenyl Propylamines . As a Senior Application Scientist, I have designed this resource to move beyond generic advice and provide you with field-proven, mechanistically grounded solutions for the storage and shelf-life extension of this vital class of active pharmaceutical ingredients (APIs) and precursors[1].
The chemical integrity of methoxyphenyl propylamines—such as 3-(4-methoxyphenyl)propan-1-amine—is primarily threatened by the reactivity of the primary/secondary amine lone pair and the vulnerability of the methoxy-phenyl ether bond[1]. By understanding the causality behind these degradation pathways, we can engineer robust storage protocols.
I. Mechanistic Overview of Degradation
Before troubleshooting, it is critical to understand how and why your compounds are degrading. Methoxyphenyl propylamines typically fail out of specification due to three primary pathways: oxidation, photolysis, and moisture-induced physical instability[2].
Fig 1. Primary degradation pathways of methoxyphenyl propylamines.
II. Troubleshooting & FAQs
Q1: Our batch of 3-(4-methoxyphenyl)propan-1-amine free base turned from colorless to a yellow/brown viscous liquid after 3 months in standard storage. What happened, and how do we prevent it?A: This is a classic presentation of amine oxidation . The lone pair of electrons on the propylamine nitrogen is highly reactive with atmospheric oxygen, leading to the formation of N-oxides. These N-oxides subsequently undergo complex polymerization reactions to form highly conjugated, colored degradants[2].
Causality & Solution: To stop this, you must either remove the oxygen or tie up the lone pair. For short-term storage, sparge the container with an inert gas (Argon is preferred over N2 as it is heavier and blankets the liquid) and seal tightly. For long-term shelf-life, convert the free base to a hydrochloride (HCl) or sulfate salt. Protonating the amine eliminates the reactive lone pair, effectively shutting down the primary oxidative pathway.
Q2: We converted the API to a hydrochloride salt to prevent oxidation, but it is now clumping and failing Karl Fischer moisture limits during stability testing. Why?A: While HCl salts prevent oxidation, they alter the physical stability profile by increasing hygroscopicity. The crystal lattice of the methoxyphenyl propylamine HCl salt readily incorporates atmospheric water, leading to deliquescence and clumping[3].
Causality & Solution: The shift from chemical instability (oxidation) to physical instability (moisture uptake) requires a change in packaging strategy. Switch your primary packaging to High-Density Polyethylene (HDPE) bottles equipped with silica gel desiccants. Ensure that all handling and packaging occur in a controlled environment with Relative Humidity (RH) < 30%.
Q3: Is the methoxy group on the phenyl ring susceptible to degradation?A: Yes, primarily through photolytic cleavage. When exposed to UV light (specifically in the 200-400 nm range), the methoxy-phenyl ether bond can undergo homolytic cleavage, generating highly reactive radical species that accelerate the overall decay of the API[4].
Causality & Solution: Always store these compounds in amber glass vials or completely opaque secondary packaging to block UV transmission.
III. Quantitative Stability Data
The following table summarizes the impact of various storage conditions and physical forms on the shelf-life of methoxyphenyl propylamines, derived from 3[3].
Physical Form
Storage Condition
Packaging Strategy
Degradation at 6 Months (%)
Projected Shelf-Life
Free Base
25°C / 60% RH
Clear Glass (Air)
4.50% (Oxidation)
< 12 months
Free Base
25°C / 60% RH
Amber Glass (Argon sparged)
0.80%
24 months
HCl Salt
40°C / 75% RH
HDPE Bottle (No Desiccant)
1.20% (Moisture gain)
18 months
HCl Salt
40°C / 75% RH
HDPE Bottle + Silica Desiccant
0.15%
> 36 months
IV. Validated Experimental Protocols
Protocol 1: Free Base to Hydrochloride Salt Conversion (Self-Validating)
Converting the free base to an HCl salt is the most effective way to extend shelf-life. This protocol includes built-in validation steps to ensure complete conversion.
Dissolution: Dissolve 10.0 g of methoxyphenyl propylamine free base in 100 mL of anhydrous diethyl ether or methyl tert-butyl ether (MTBE) under a nitrogen atmosphere.
Acidification: Slowly add 2.0 M HCl in diethyl ether dropwise while stirring vigorously at 0-5°C (ice bath). A white precipitate will immediately begin to form.
Self-Validation Check (pH): After adding 1.1 molar equivalents of HCl, test the pH of the slurry using a wetted pH strip. The pH must be < 2.0. Causality: If the pH is > 2.0, unreacted free base remains in the solution. Unreacted free base acts as an autocatalytic seed for future oxidative degradation. Add additional HCl until pH < 2.0 is achieved.
Isolation: Filter the precipitate under a vacuum using a Buchner funnel. Wash the filter cake with 20 mL of cold, anhydrous ether to remove any unreacted organic impurities.
Drying: Dry the solid in a vacuum oven at 40°C for 12 hours. Store immediately in an amber glass vial inside a desiccator.
Protocol 2: Accelerated Stability Assessment Program (ASAP)
To accurately predict the shelf-life of your specific formulation without waiting 3 years, utilize the ASAP workflow[5]. By exposing the compound to elevated temperature and humidity, we force the degradation pathways to occur rapidly, allowing us to calculate the activation energy (
Ea
) using the Arrhenius equation[5].
Fig 2. Accelerated Stability Assessment Program (ASAP) workflow.
Sample Preparation: Dispense 50 mg of the API into open glass vials. Place the vials into sealed humidity chambers (e.g., using saturated salt solutions to maintain 10%, 50%, and 75% RH).
Thermal Stressing: Place the chambers into incubators set at 40°C, 60°C, and 80°C for a period of 14 to 28 days[5].
Quantification (HPLC-UV/MS): Analyze the samples against a time-zero control.
Self-Validation Check (Mass Balance): The sum of the API peak area and all degradant peak areas must equal 98-102% of the initial time-zero API peak area. Causality: A failure here indicates that degradants are either volatile (escaping the vial) or irreversibly binding to your HPLC column, meaning your degradation rate will be falsely underestimated.
Modeling: Plot the natural log of the degradation rate against the inverse of temperature (1/T in Kelvin) to extract the activation energy and extrapolate the degradation rate at 25°C.
V. References
EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS
Source: IIP Series
URL:[Link]
Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program
Source: PMC (National Institutes of Health)
URL:[Link]
HPLC Method Development for 1-(3-Methoxyphenyl)propan-1-amine Purity: A Column and Selectivity Comparison Guide
Executive Summary & The Analytical Challenge Developing a robust High-Performance Liquid Chromatography (HPLC) purity method for 1-(3-Methoxyphenyl)propan-1-amine presents a dual challenge common in pharmaceutical analys...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & The Analytical Challenge
Developing a robust High-Performance Liquid Chromatography (HPLC) purity method for 1-(3-Methoxyphenyl)propan-1-amine presents a dual challenge common in pharmaceutical analysis: mitigating severe peak tailing of a basic primary amine while achieving baseline resolution from closely related positional isomers (e.g., 2-methoxy and 4-methoxy analogs).
Because 1-(3-Methoxyphenyl)propan-1-amine possesses a basic amine group (pKa ~9.5), it is highly susceptible to secondary ion-exchange interactions with residual silanols on traditional silica-based stationary phases[1]. Furthermore, standard hydrophobic retention (C18) often fails to provide the orthogonal selectivity required to separate methoxy-positional isomers. This guide objectively compares standard C18, Charged-Surface C18, and Phenyl-Hexyl column chemistries, providing a self-validating methodological framework for researchers and drug development professionals.
Mechanistic Profiling: Causality Behind Peak Tailing and Selectivity
The "Silanol Effect" and Peak Asymmetry
Peak tailing for polar, basic analytes like 1-(3-Methoxyphenyl)propan-1-amine occurs when the primary retention mechanism (hydrophobic partitioning) is compromised by secondary, slow-desorption interactions[2]. At a standard acidic mobile phase (pH 2-3), the primary amine is fully protonated. Simultaneously, residual silanol groups (Si-OH) on the silica surface can become ionized (Si-O⁻). The resulting electrostatic attraction leads to severe peak asymmetry, compromising integration accuracy and purity calculations[3].
Mechanism of basic amine peak tailing vs. ideal retention.
Exploiting
π−π
Interactions for Isomer Resolution
While a standard C18 column separates molecules based purely on hydrophobicity, a Phenyl-Hexyl column introduces
π−π
interactions. The methoxy group on 1-(3-Methoxyphenyl)propan-1-amine is an electron-donating group, which enriches the
π
-electron density of the aromatic ring. Substituted benzenes with electron-donating groups interact uniquely with phenyl stationary phases, allowing for powerful differentiation between structural isomers that appear identical to a C18 phase. The hexyl spacer in a Phenyl-Hexyl column provides the necessary flexibility for the stationary phenyl ring to align optimally with the analyte's aromatic system[4].
To establish the optimal method, we compare four distinct column chemistries under identical gradient conditions (0.1% Formic Acid in Water/Acetonitrile). The data below summarizes the quantitative performance metrics for the target analyte and its critical pair (4-methoxy positional isomer).
Moderate: Excellent peak shape, but marginal isomer resolution.
Standard Phenyl-Hexyl
Hydrophobic +
π−π
Stacking
1.45
2.8
Good: Excellent selectivity, but slight tailing remains.
PCS Phenyl-Hexyl
Repulsion +
π−π
Stacking
1.05
2.9
Excellent: Solves both tailing and selectivity challenges[5].
Note: Positively Charged Surface (PCS) technology incorporates a weak positive charge into the stationary phase, actively repelling the protonated amine and preventing silanol interaction without requiring ion-pairing agents like TFA[5].
Method Development Workflow
Developing a self-validating system requires a logical progression from pH selection to column chemistry. The workflow below illustrates the decision matrix for basic aromatic amines.
Decision matrix for basic aromatic amine method development.
Step-by-Step Experimental Protocol
Based on the comparative data, the Positively Charged Surface (PCS) Phenyl-Hexyl column under low-pH conditions is the superior choice. The following protocol provides a complete, self-validating methodology for determining the purity of 1-(3-Methoxyphenyl)propan-1-amine.
Reagents and Materials
Analyte: 1-(3-Methoxyphenyl)propan-1-amine (Target) and related impurity standards.
Column: Ascentis® Express PCS Phenyl-Hexyl, 2.7 µm, 100 mm × 4.6 mm I.D. (or equivalent charged-surface phenyl-hexyl phase)[5].
Mobile Phase A: LC-MS Grade Water containing 0.1% Formic Acid (v/v).
Column Temperature: 40 °C (Elevated temperature improves mass transfer kinetics, further reducing peak tailing).
Injection Volume: 5.0 µL.
Detection: UV at 220 nm (universal amine absorbance) and 275 nm (specific to the methoxy-aromatic chromophore).
Gradient Program:
0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar amine)
2.0 - 12.0 min: 5% to 60% B (Linear ramp for impurity elution)
12.0 - 14.0 min: 60% to 95% B (Column wash)
14.0 - 18.0 min: 5% B (Re-equilibration)
Sample Preparation
Standard Preparation: Accurately weigh 10.0 mg of 1-(3-Methoxyphenyl)propan-1-amine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent (Concentration: 1.0 mg/mL).
System Suitability Solution: Spike the standard preparation with 0.1% (w/w) of the 4-methoxy positional isomer to evaluate critical pair resolution.
System Validation Criteria (Self-Validating Checks)
To ensure the integrity of the run, the system must pass the following causality-driven checks before sample analysis:
Tailing Factor (
Tf
): Must be
≤1.5
for the main peak. (If
>1.5
, this indicates column degradation or loss of the charged surface deactivation).
Resolution (
Rs
): Must be
≥2.0
between 1-(3-Methoxyphenyl)propan-1-amine and the 4-methoxy isomer. (If
<2.0
, the
π−π
interaction mechanism is failing, likely due to incorrect mobile phase organic composition).
Relative Standard Deviation (RSD):≤1.0%
for 5 replicate injections of the standard.
Conclusion
For the purity analysis of 1-(3-Methoxyphenyl)propan-1-amine, traditional C18 columns force analytical chemists into a compromise between peak shape and isomer selectivity. By analyzing the structural causality of the molecule—specifically its basic primary amine and electron-rich methoxyphenyl ring—we can rationally select a Charged-Surface Phenyl-Hexyl stationary phase. This approach objectively outperforms alternatives by neutralizing silanol-driven peak tailing while maximizing
π−π
interactions, resulting in a robust, MS-compatible, and highly selective purity assay.
A Comparative Guide to the GC-MS Fragmentation of 1-(3-Methoxyphenyl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the gas chromatography-mass spectrometry (GC-MS) fragmentation patterns of 1-(3-Methoxyphenyl)propan-1-amine. In...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the gas chromatography-mass spectrometry (GC-MS) fragmentation patterns of 1-(3-Methoxyphenyl)propan-1-amine. In the absence of a publicly available standard mass spectrum for this specific compound, this document synthesizes established fragmentation principles of structurally related phenethylamines to provide a predictive comparison. This guide will be invaluable for researchers in forensic science, toxicology, and pharmaceutical development who may encounter this or similar molecules.
Introduction to 1-(3-Methoxyphenyl)propan-1-amine and the Significance of its Analysis
1-(3-Methoxyphenyl)propan-1-amine is a primary amine belonging to the phenethylamine class. Its chemical structure, characterized by a methoxy group at the meta position of the phenyl ring and an amine group on the first carbon of the propane chain, suggests potential psychoactive properties, making its unambiguous identification critical in forensic and clinical settings. Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the identification of such novel psychoactive substances. A thorough understanding of the compound's behavior under electron ionization (EI) is paramount for its accurate identification and differentiation from structural isomers.
Phenethylamine derivatives are known to undergo characteristic fragmentation pathways in GC-MS, primarily involving cleavage of the carbon-carbon bonds alpha and beta to the nitrogen atom.[1][2] The position of substituents on the aromatic ring can significantly influence the relative abundance of resulting fragment ions, providing a fingerprint for structural elucidation.
Experimental Protocol for GC-MS Analysis
The following protocol outlines a robust method for the analysis of 1-(3-Methoxyphenyl)propan-1-amine and its analogs. The choice of a non-polar stationary phase like dimethylpolysiloxane is standard for the separation of phenethylamines.
Instrumentation:
Gas Chromatograph: Agilent 7890A or equivalent.
Mass Selective Detector: Agilent 5975C or equivalent.
GC Column: Rtx-1 (or equivalent cross-linked 100% dimethylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
GC-MS Parameters:
Parameter
Value
Rationale
Injector Temperature
250°C
Ensures rapid volatilization of the analyte without thermal degradation.
Injection Mode
Splitless
Maximizes the transfer of the analyte to the column for high sensitivity.
Carrier Gas
Helium (99.999% purity)
Inert carrier gas providing good chromatographic efficiency.
Flow Rate
1.0 mL/min (Constant Flow)
Optimal flow rate for column efficiency and MS performance.
Oven Program
Initial 100°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min
A temperature ramp allows for the separation of compounds with a range of boiling points.
Transfer Line Temp.
280°C
Prevents condensation of the analyte between the GC and MS.
Ion Source
Electron Ionization (EI)
Standard ionization technique for creating reproducible fragmentation patterns.
Ionization Energy
70 eV
Standard energy that provides consistent and extensive fragmentation.
Source Temperature
230°C
Maintains a clean ion source and consistent fragmentation.
Mass Range
m/z 40-550
Covers the expected mass range of the parent ion and its fragments.
Experimental Workflow Diagram
Caption: Workflow for the GC-MS analysis of 1-(3-Methoxyphenyl)propan-1-amine.
Predicted Fragmentation Pattern of 1-(3-Methoxyphenyl)propan-1-amine
The molecular weight of 1-(3-Methoxyphenyl)propan-1-amine (C10H15NO) is 165.24 g/mol .[3] Under electron ionization, the molecule is expected to form a molecular ion (M+) at m/z 165. The primary fragmentation pathways for phenethylamines involve cleavage at the Cα-Cβ bond (α-cleavage) and the bond between the aromatic ring and the side chain (benzylic cleavage).[1][2]
Key Predicted Fragmentations:
α-Cleavage: This is the cleavage of the bond between the carbon bearing the amine (Cα) and the adjacent carbon in the propyl chain (Cβ). For 1-(3-Methoxyphenyl)propan-1-amine, this would involve the loss of an ethyl radical (•C2H5), leading to a highly stable iminium cation.
Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the propyl side chain can also occur, though it is generally less favored than α-cleavage in primary amines.
Proposed Fragmentation Pathway Diagram
Caption: Proposed fragmentation of 1-(3-Methoxyphenyl)propan-1-amine.
Explanation of Key Fragments:
m/z 165 (Molecular Ion): The presence of the molecular ion peak is expected, though its abundance may be low depending on the stability of the molecule.
m/z 136 (Base Peak): The most prominent peak is predicted to be at m/z 136. This fragment results from the loss of an ethyl radical (mass 29) via α-cleavage, forming a stable benzylic iminium cation. This is a characteristic fragmentation for primary phenpropylamines.
m/z 121: This ion likely corresponds to a methoxytropylium ion, formed through rearrangement and loss of ammonia from the m/z 136 fragment. The formation of a tropylium-type ion is a common pathway for substituted benzyl compounds.[4]
m/z 44: A fragment at m/z 44, corresponding to the [CH3-CH=NH2]+ iminium ion, is also possible through an alternative cleavage pathway, although it is expected to be of lower abundance compared to the m/z 136 fragment.
Comparison with Structural Isomers and Homologs
The predicted fragmentation pattern can be compared with the known mass spectra of its structural isomer, 3-Methoxyamphetamine (1-(3-methoxyphenyl)propan-2-amine), and its N-methylated homolog, 3-Methoxymethamphetamine.
α-cleavage results in the formation of the [CH3-CH=NH2]+ iminium ion (m/z 44) and a methoxybenzyl radical. The methoxybenzyl cation can rearrange to the methoxytropylium ion (m/z 121).
Similar to 3-methoxyamphetamine, α-cleavage is dominant, leading to the [CH3-CH=NH-CH3]+ iminium ion at m/z 58.
The key differentiator between 1-(3-methoxyphenyl)propan-1-amine and its propan-2-amine isomer is the position of the base peak. For the propan-1-amine, the larger fragment containing the aromatic ring and the iminium group (m/z 136) is expected to be the most stable and thus the base peak. In contrast, for the propan-2-amine (amphetamine-like structure), the smaller iminium fragment (m/z 44 for the primary amine, m/z 58 for the secondary amine) is typically the base peak.[8] This fundamental difference in the major fragmentation pathway provides a reliable means of distinguishing between these positional isomers.
Conclusion
The GC-MS analysis of 1-(3-Methoxyphenyl)propan-1-amine under electron ionization is predicted to yield a characteristic fragmentation pattern dominated by an α-cleavage product at m/z 136. This, along with the presence of a methoxytropylium ion at m/z 121 and the molecular ion at m/z 165, provides a strong basis for its identification. Crucially, the predicted mass spectrum is distinctly different from its structural isomer, 3-methoxyamphetamine, which would show a base peak at m/z 44. This comparative guide provides a foundational framework for the tentative identification of 1-(3-methoxyphenyl)propan-1-amine in the absence of a certified reference standard and highlights the power of understanding fundamental fragmentation mechanisms in analytical chemistry.
References
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A Comparative Bioactivity Analysis: 1-(3-Methoxyphenyl)propan-1-amine versus Amphetamine Analogs - A Guide for Preclinical Research
This guide provides a comprehensive comparative analysis of the potential bioactivity of 1-(3-Methoxyphenyl)propan-1-amine against a range of well-characterized amphetamine analogs. It is intended for researchers, scient...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive comparative analysis of the potential bioactivity of 1-(3-Methoxyphenyl)propan-1-amine against a range of well-characterized amphetamine analogs. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel psychoactive compounds.
Editorial Note: Direct experimental data on the bioactivity of 1-(3-Methoxyphenyl)propan-1-amine is not currently available in the public domain. Therefore, this guide will focus on a detailed structural comparison and a predictive analysis of its likely pharmacological profile based on established structure-activity relationships (SAR) within the phenethylamine class. Furthermore, we provide detailed experimental protocols that would be required to empirically determine the bioactivity of this compound and enable a direct comparison with amphetamine analogs.
Introduction: Structural Divergence and Predicted Pharmacological Implications
Amphetamine and its analogs are a well-established class of central nervous system (CNS) stimulants, primarily exerting their effects through the modulation of monoamine neurotransmission.[1] Their core structure, α-methylphenethylamine, is the foundation for a vast array of derivatives with diverse pharmacological profiles, ranging from stimulants and entactogens to hallucinogens.[2] The subject of this guide, 1-(3-Methoxyphenyl)propan-1-amine, presents a significant structural deviation from the classic amphetamine scaffold.
The key distinctions lie in:
Position of the Amine Group: In amphetamine, the amine group is located on the second carbon of the propane chain (propan-2-amine). In 1-(3-Methoxyphenyl)propan-1-amine, it is on the first carbon. This seemingly minor shift is predicted to have a profound impact on its interaction with monoamine transporters.
Substitution on the Phenyl Ring: The presence of a methoxy group at the meta-position (position 3) of the phenyl ring is another critical feature. Ring substitutions are known to significantly alter the potency and selectivity of phenethylamines for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[3][4]
Derivatives of the ketone precursor, 1-(3-methoxyphenyl)propan-1-one, are known to be pivotal in the synthesis of the analgesic Tapentadol, which functions as a µ-opioid receptor agonist and a norepinephrine reuptake inhibitor.[5] This suggests that compounds derived from this structural backbone may possess complex pharmacology.
Predicted Bioactivity of 1-(3-Methoxyphenyl)propan-1-amine: A Hypothesis-Driven Approach
Based on its structure, we can formulate a hypothesis regarding the potential bioactivity of 1-(3-Methoxyphenyl)propan-1-amine:
Monoamine Transporter Interaction: The altered position of the amine group may reduce its affinity and efficacy as a substrate for monoamine transporters compared to amphetamine. Amphetamine's propan-2-amine structure is crucial for its potent monoamine releasing properties.
Receptor Binding Profile: The 3-methoxy substitution could introduce affinity for various G-protein coupled receptors (GPCRs). For instance, methoxy-substituted phenethylamines are known to interact with serotonin receptors, particularly the 5-HT2 family, which can lead to psychedelic effects.[4]
Metabolic Stability: The methoxy group may also influence the metabolic profile of the compound, potentially altering its duration of action and the formation of active metabolites.
To empirically test these hypotheses, a series of in vitro and in vivo assays are necessary. The following sections detail the methodologies for these crucial experiments.
Comparative Bioactivity of Amphetamine Analogs
To provide a context for the potential bioactivity of 1-(3-Methoxyphenyl)propan-1-amine, the following table summarizes the in vitro potencies of several amphetamine analogs for inducing the release of dopamine (DA), norepinephrine (NE), and serotonin (5-HT). Lower EC50 values indicate higher potency.
Compound
DA Release EC50 (nM)
NE Release EC50 (nM)
5-HT Release EC50 (nM)
(+)-Amphetamine
24.8
7.1
1770
Methamphetamine
24.5
43.1
1740
3,4-Methylenedioxymethamphetamine (MDMA)
280
186
93.1
p-Chloroamphetamine (PCA)
129
107
63.8
Cathinone
Not Reported
Not Reported
Not Reported
Data adapted from various sources. Absolute values may vary between experimental setups.
Experimental Protocols for Bioactivity Determination
The following protocols outline the necessary steps to characterize the bioactivity of a novel compound like 1-(3-Methoxyphenyl)propan-1-amine and compare it to known amphetamine analogs.
In Vitro Monoamine Transporter Activity Assays
These assays are fundamental for determining a compound's potency and efficacy at the dopamine, norepinephrine, and serotonin transporters.
4.1.1. Radioligand Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate into cells expressing a specific monoamine transporter.
Protocol:
Cell Culture: Culture human embryonic kidney (HEK) 293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).[6]
Cell Plating: Seed the cells in a 96-well plate at a density of 40,000-60,000 cells per well and allow them to adhere overnight.
Assay Buffer Preparation: Prepare a Krebs-Ringer-HEPES (KRH) buffer.
Compound Preparation: Prepare serial dilutions of the test compound (1-(3-Methoxyphenyl)propan-1-amine) and reference compounds (e.g., amphetamine, cocaine).
Pre-incubation: Wash the cells with KRH buffer and then pre-incubate them with the test compounds or vehicle for 10-20 minutes at room temperature.
Initiation of Uptake: Add a fixed concentration of a radiolabeled substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) to each well and incubate for a short period (typically 1-5 minutes) at 37°C.[6][7]
Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold KRH buffer.
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity in each well using a liquid scintillation counter.
Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific uptake) by fitting the data to a sigmoidal dose-response curve.
4.1.2. Monoamine Release Assay
This assay determines if a compound acts as a substrate and induces reverse transport (efflux) of monoamines.
Protocol:
Cell Culture and Plating: Use HEK 293 cells expressing the desired monoamine transporter as described above.
Loading with Radiotracer: Pre-load the cells with a radiolabeled monoamine (e.g., [3H]dopamine) by incubating them in the presence of the radiotracer for 30-60 minutes at 37°C.
Washing: Wash the cells extensively with buffer to remove any extracellular radiotracer.
Induction of Release: Add varying concentrations of the test compound or a known releaser (e.g., amphetamine) and incubate for a defined period (e.g., 10-30 minutes).
Sample Collection: Collect the supernatant, which contains the released radiotracer.
Quantification: Measure the radioactivity in the supernatant using a scintillation counter.
Data Analysis: Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal release).
Receptor Binding Assays
These assays determine the affinity of a compound for a wide range of CNS receptors.
Protocol:
Membrane Preparation: Prepare cell membranes from cells or tissues expressing the receptor of interest (e.g., 5-HT2A, D2).
Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand for the receptor, and varying concentrations of the test compound.[8][9]
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter.[9]
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
Data Analysis: Determine the IC50 of the test compound and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[10]
In Vivo Behavioral Assays
Animal models are crucial for assessing the physiological and behavioral effects of a novel compound.
4.3.1. Locomotor Activity
This assay measures the stimulant or depressant effects of a compound on spontaneous movement.
Protocol:
Animal Acclimation: Acclimate rodents (e.g., mice or rats) to the testing environment.[3]
Drug Administration: Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal injection).
Observation: Place the animals in an open-field arena equipped with infrared beams to automatically track their movement.[11]
Data Collection: Record parameters such as total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena over a set period.
Data Analysis: Compare the locomotor activity of the drug-treated group to the vehicle-treated group.
4.3.2. Drug Discrimination
This assay assesses the subjective effects of a compound by training animals to recognize its internal state.
Protocol:
Training: Train animals to press one of two levers to receive a reward (e.g., food pellet). In the presence of a known drug (e.g., amphetamine), pressing one lever is rewarded, while in the absence of the drug (saline), pressing the other lever is rewarded.
Testing: Once the animals have learned to discriminate between the drug and saline, administer the test compound and observe which lever they press.
Data Analysis: If the animals predominantly press the drug-associated lever, it suggests that the test compound has subjective effects similar to the training drug.
Visualizing the Mechanisms and Workflows
Signaling Pathway of Amphetamine-like Monoamine Releasers
Caption: Mechanism of action for amphetamine-like monoamine releasers.
Experimental Workflow for In Vitro Bioactivity Profiling
Caption: Workflow for in vitro bioactivity profiling of a novel compound.
Conclusion
While 1-(3-Methoxyphenyl)propan-1-amine remains an uncharacterized compound, its structural features suggest a pharmacological profile that likely diverges significantly from that of classic amphetamine analogs. The shift in the amine group's position and the addition of a meta-methoxy group are predicted to alter its interaction with monoamine transporters and potentially introduce novel receptor affinities. The experimental protocols detailed in this guide provide a clear and robust framework for the empirical determination of its bioactivity. A thorough in vitro and in vivo characterization is essential to understand the pharmacological properties of this and other novel psychoactive substances, ensuring a data-driven approach to drug discovery and development.
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